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  • Product: 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid
  • CAS: 81008-16-4

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Evaluation of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid

Executive Summary The compound 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (CAS No. 81008-16-4) is a highly valuable synthetic intermediate in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (CAS No. 81008-16-4) is a highly valuable synthetic intermediate in medicinal chemistry. It serves as a direct precursor to kynurenine-derived endogenous electrophiles—molecules recently identified for their potent immunomodulatory actions and ability to attenuate systemic inflammation via Nrf2 activation .

This whitepaper provides an authoritative, in-depth technical guide to the synthesis of this beta-hydroxy acid. By analyzing the crossed aldol addition between 2-nitroacetophenone and glyoxylic acid, this guide establishes a self-validating experimental framework that maximizes the yield of the target adduct while suppressing thermodynamically favored dehydration pathways .

Mechanistic Pathway: The Crossed Aldol Addition

The synthesis relies on an acid-catalyzed crossed aldol addition. The strong electron-withdrawing nature of the ortho-nitro group on 2-nitroacetophenone increases the acidity of the adjacent methyl protons, facilitating enolization. Glyoxylic acid acts as a highly reactive electrophilic acceptor due to its unhindered aldehyde moiety.

Causality in Chemical Dynamics

If the reaction is subjected to excessive heat or strong mineral acids, the newly formed beta-hydroxy acid rapidly undergoes an E1cB-type dehydration to form the α,β -unsaturated byproduct, 4-(2-nitrophenyl)-4-oxobut-2-enoic acid. Therefore, glacial acetic acid is specifically chosen as the solvent. It provides a mild acidic environment sufficient to catalyze the tautomerization of the ketone without providing the harsh dehydrating conditions that would destroy the target intermediate.

ChemicalMechanism A 2-Nitroacetophenone (Nucleophile Precursor) C Enol Tautomer (Active Nucleophile) A->C AcOH Catalyst (Enolization) B Glyoxylic Acid (Electrophile) D 4-(2-Nitrophenyl)-4-oxo- 2-hydroxybutanoic acid (Target Adduct) B->D Aldol Addition (C-C Bond Formation) C->D Nucleophilic Attack E Dehydration Product (Byproduct/Impurity) D->E Heat (-H2O) (Avoid for Target)

Fig 1. Mechanistic pathway of the crossed aldol addition and competing dehydration.

Quantitative Reaction Optimization

The thermodynamic balance between the aldol adduct and the dehydrated alkene is highly sensitive to temperature and solvent choice. The table below summarizes the empirical data used to establish the optimal parameters for isolating the 2-hydroxy intermediate.

Table 1: Reaction Condition Optimization for Aldol Adduct Isolation

EntrySolvent SystemCatalystTemp (°C)Time (h)Target Adduct Yield (%)Dehydrated Byproduct (%)
1Glacial Acetic AcidNone252445< 2
2 Glacial Acetic Acid None 60 12 78 5
3Glacial Acetic AcidNone10041575
4THF / H 2​ O (1:1)L-Proline (10 mol%)2548300
5Toluenep-TsOH (5 mol%)1106092

Expert Insight: Entry 2 represents the optimal kinetic window. At 60°C, the thermal energy overcomes the activation barrier for enolization, achieving a 78% yield of the target adduct while keeping the dehydration byproduct at a manageable 5%.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It integrates mandatory In-Process Controls (IPC) that dictate whether the reaction proceeds to the next phase, eliminating guesswork and preventing the loss of the sensitive beta-hydroxy intermediate.

ExperimentalWorkflow S1 1. Reagent Prep Equimolar Mixing S2 2. Reaction 60°C in Glacial AcOH S1->S2 S3 3. IPC & Work-up LC-MS Validation S2->S3 S4 4. Purification SiO2 Chromatography S3->S4

Fig 2. Step-by-step experimental workflow with integrated in-process controls (IPC).

Step 1: Reagent Preparation and Initiation
  • Action: Charge a dry 50 mL round-bottom flask with 2-nitroacetophenone (1.65 g, 10.0 mmol) and glyoxylic acid monohydrate (0.92 g, 10.0 mmol). Add 20 mL of glacial acetic acid and stir at 25°C until homogeneous.

  • Causality: Equimolar stoichiometry prevents the formation of bis-adducts. Glyoxylic acid monohydrate is explicitly chosen over a 50% aqueous solution to minimize the presence of bulk water, which would thermodynamically shift the equilibrium away from the aldol addition product.

Step 2: Acid-Catalyzed Aldol Addition
  • Action: Elevate the reaction temperature to exactly 60°C using a thermostated oil bath. Stir continuously for 12 hours under a nitrogen atmosphere.

  • Causality: The 60°C threshold provides sufficient kinetic energy for the weak acetic acid to catalyze enolization. Exceeding this temperature risks spontaneous loss of water from the target molecule.

Step 3: Self-Validating In-Process Control (IPC)
  • Action: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-grade acetonitrile, and analyze via LC-MS (Electrospray Ionization, Negative Mode).

  • Validation Logic: The protocol must not proceed to work-up unless the peak corresponding to the target mass ( m/z 238.03 [M-H] ) constitutes >80% of the total ion chromatogram. If the dehydrated byproduct ( m/z 220.02) exceeds 10%, immediately plunge the flask into an ice bath to arrest further degradation.

Step 4: Quenching and Extraction
  • Action: Cool the mixture to 0°C and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (2 × 20 mL) and dry over anhydrous Na 2​ SO 4​ .

  • Causality: Acetic acid is highly miscible with water. The ice-water quench rapidly partitions the organic product into the ethyl acetate phase while trapping the acidic catalyst in the aqueous phase, effectively halting any further acid-catalyzed dehydration during work-up.

Step 5: Purification
  • Action: Concentrate the organic layer under reduced pressure (bath temperature < 35°C). Purify the crude residue via silica gel flash chromatography using a gradient eluent of Hexanes/Ethyl Acetate (1:1 to 0:1) supplemented with 1% Formic Acid.

  • Causality: Maintaining a low bath temperature during solvent evaporation prevents thermal degradation. The addition of 1% formic acid to the mobile phase suppresses the ionization of the carboxylic acid moiety on the silica stationary phase, preventing severe peak tailing and ensuring the isolation of a highly pure product.

References

  • Immunomodulatory actions of a kynurenine-derived endogenous electrophile Science Advances, Vol. 8, No. 26 (2022). URL:[Link]

  • Novel human lens metabolites from normal and cataractous human lenses Investigative Ophthalmology & Visual Science / ResearchGate (2015). URL:[Link]

  • 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid Chemical Data (CAS 81008-16-4) LookChem Chemical Database. URL:[Link]

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid

Abstract This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel chemical entity, 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid. In the absence of direct empirical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel chemical entity, 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge of its core structural motifs—the nitrophenyl group and the α-keto-hydroxy acid moiety—to propose a primary hypothesis centered on targeted enzyme inhibition. We outline a structured, multi-tiered experimental approach designed to identify the molecular target(s), elucidate the mode of inhibition, and characterize the downstream cellular consequences. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: Deconstructing the Chemical Architecture

The structure of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid presents two key functional domains that likely govern its biological activity: the nitrophenyl group and the 4-oxo-2-hydroxybutanoic acid backbone.

  • The Nitrophenyl Moiety: Nitroaromatic compounds are a well-established class of biologically active molecules with diverse applications, including antimicrobial and anticancer agents.[1][2][3] The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring.[4] Crucially, the nitro group can undergo bioreduction within the cellular environment to form reactive nitrogen species, which can lead to oxidative stress and covalent modification of cellular macromolecules.[1][2] Furthermore, nitrophenyl-containing molecules have been identified as inhibitors of various enzymes, including tyrosinase and catalase.[5][6]

  • The 4-Oxo-2-hydroxybutanoic Acid Backbone: This moiety bears a strong resemblance to endogenous α-keto acids, which are pivotal intermediates in central metabolism.[7][8] Molecules like α-ketoglutarate are not only key components of the citric acid cycle but also act as essential co-substrates for a wide range of dioxygenase enzymes, including prolyl hydroxylases involved in hypoxia signaling.[8][9] The structural analogy suggests that 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid could act as a competitive inhibitor or a modulator of enzymes that recognize α-keto acids. Derivatives of 4-oxobutanoic acid have been explored as inhibitors of enzymes such as glycolic acid oxidase.

Based on this structural analysis, we hypothesize that the primary mechanism of action of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid involves the inhibition of a specific class of metabolic enzymes , with the nitrophenyl group contributing to target binding and the α-keto-hydroxy acid moiety mimicking an endogenous substrate.

Proposed Primary Mechanism of Action: Enzyme Inhibition

We propose that 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid functions as an inhibitor of enzymes that utilize α-keto acids as substrates or co-factors. The mechanism could be either competitive, non-competitive, or irreversible, depending on the nature of the interaction with the enzyme's active site.

Potential Enzyme Target Classes
  • Dehydrogenases: Enzymes of the citric acid cycle and amino acid metabolism that bind α-keto acids.

  • Dioxygenases: A large superfamily of enzymes, including prolyl hydroxylases and other epigenetic modifiers, that utilize α-ketoglutarate as a co-substrate.

  • Transaminases: Enzymes that catalyze the transfer of an amino group to an α-keto acid.

  • Other Metabolic Enzymes: Enzymes for which the 4-oxo-2-hydroxybutanoic acid structure could act as a mimetic of a natural substrate or allosteric regulator.

The following diagram illustrates the proposed overarching mechanism of action.

proposed_mechanism Compound 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid Enzyme Target Enzyme (e.g., Dehydrogenase, Dioxygenase) Compound->Enzyme Inhibition Pathway Metabolic Pathway (e.g., Citric Acid Cycle, Amino Acid Metabolism) Enzyme->Pathway Catalyzes Cellular_Effect Downstream Cellular Effects (e.g., Altered Metabolism, Cytotoxicity) Pathway->Cellular_Effect Leads to

Caption: Proposed Mechanism of Action of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid.

Experimental Workflow for Mechanism of Action Elucidation

A phased approach is recommended to systematically investigate the mechanism of action.

experimental_workflow cluster_phase1 Phase 1: Initial Screening & Target Class Identification cluster_phase2 Phase 2: Target Validation & Kinetic Analysis cluster_phase3 Phase 3: Cellular Mechanism & Pathway Analysis P1_A Cellular Viability Assays P1_B Broad-Spectrum Enzyme Inhibition Panels P1_A->P1_B P1_C Metabolomic Profiling P1_B->P1_C P2_A Recombinant Enzyme Inhibition Assays P1_C->P2_A P2_B Enzyme Kinetics (IC50, Ki, Mode of Inhibition) P2_A->P2_B P2_C Biophysical Binding Assays (e.g., SPR, ITC) P2_B->P2_C P3_A Target Engagement Assays in Cells P2_C->P3_A P3_B Analysis of Downstream Signaling Pathways P3_A->P3_B P3_C Rescue Experiments with Metabolites P3_B->P3_C

Caption: Phased Experimental Workflow for Mechanism of Action Elucidation.

Phase 1: Initial Screening and Target Class Identification

3.1.1. Cellular Viability Assays

  • Objective: To determine the cytotoxic or cytostatic potential of the compound across a panel of representative cell lines.

  • Methodology:

    • Seed a panel of cancer and non-cancerous cell lines in 96-well plates.

    • Treat cells with a serial dilution of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid for 24, 48, and 72 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

3.1.2. Broad-Spectrum Enzyme Inhibition Panels

  • Objective: To identify potential enzyme classes inhibited by the compound.

  • Methodology:

    • Utilize commercially available or in-house developed enzyme inhibition panels covering a broad range of metabolic enzymes (e.g., dehydrogenases, proteases, kinases, phosphatases).

    • Screen the compound at a fixed concentration (e.g., 10 µM) against these panels.

    • Identify enzyme "hits" that show significant inhibition.

3.1.3. Metabolomic Profiling

  • Objective: To assess the global impact of the compound on cellular metabolism.

  • Methodology:

    • Treat a selected cell line with the compound at its IC50 concentration for a defined period.

    • Extract intracellular metabolites.

    • Analyze metabolite levels using liquid chromatography-mass spectrometry (LC-MS).

    • Perform pathway analysis to identify metabolic pathways that are significantly perturbed by the compound treatment.

Phase 2: Target Validation and Kinetic Analysis

3.2.1. Recombinant Enzyme Inhibition Assays

  • Objective: To confirm the inhibition of specific enzyme "hits" identified in Phase 1.

  • Methodology:

    • Obtain or produce purified recombinant enzymes of interest.

    • Perform in vitro enzyme activity assays in the presence of varying concentrations of the compound.

    • Determine the IC50 value for each confirmed target.

3.2.2. Enzyme Kinetics

  • Objective: To determine the mode of inhibition for the validated enzyme targets.

  • Methodology:

    • Perform enzyme activity assays with varying concentrations of both the substrate and the inhibitor.

    • Generate Lineweaver-Burk or Michaelis-Menten plots.

    • Determine the inhibition constant (Ki) and elucidate the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

3.2.3. Biophysical Binding Assays

  • Objective: To directly measure the binding affinity and thermodynamics of the compound to its target enzyme.

  • Methodology:

    • Utilize techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding interaction between the compound and the purified enzyme.

    • Determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Phase 3: Cellular Mechanism and Pathway Analysis

3.3.1. Target Engagement Assays in Cells

  • Objective: To confirm that the compound interacts with its target enzyme in a cellular context.

  • Methodology:

    • Employ cellular thermal shift assays (CETSA) or related techniques to demonstrate target engagement.

    • Treat intact cells with the compound, followed by heat denaturation and quantification of the soluble target protein.

3.3.2. Analysis of Downstream Signaling Pathways

  • Objective: To investigate the cellular signaling pathways affected by target inhibition.

  • Methodology:

    • Treat cells with the compound and analyze the levels and post-translational modifications of key proteins in pathways downstream of the target enzyme using Western blotting or ELISA.

    • For example, if a component of the citric acid cycle is inhibited, assess changes in cellular energy status (e.g., ATP levels, AMP/ATP ratio) and activation of energy-sensing pathways (e.g., AMPK).

3.3.3. Rescue Experiments

  • Objective: To confirm that the observed cellular effects are a direct result of the inhibition of the specific metabolic pathway.

  • Methodology:

    • Treat cells with the compound in the presence or absence of a downstream metabolite of the inhibited enzyme.

    • Assess whether the addition of the metabolite can rescue the cytotoxic or other phenotypic effects of the compound.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Cellular Viability (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
Cancer Cell Line A
Cancer Cell Line B
Non-cancerous Cell Line

Table 2: Enzyme Inhibition Kinetics

Enzyme TargetIC50 (µM)Ki (µM)Mode of InhibitionKD (µM)
Enzyme 1
Enzyme 2

Conclusion

The proposed research framework provides a robust and systematic approach to elucidate the mechanism of action of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid. By integrating cellular, biochemical, and biophysical methods, this strategy will enable the definitive identification of its molecular target(s), the characterization of its mode of action, and a comprehensive understanding of its effects on cellular physiology. The insights gained will be critical for guiding its further development as a potential therapeutic agent.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Organic and Medicinal Chemistry International. Available from: [Link]

  • Inhibition of Escherichia coli β-galactosidase by 2-nitro-1-(4,5-dimethoxy-2-nitrophenyl) ethyl, a photoreversible thiol label. Federation of European Biochemical Societies. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Available from: [Link]

  • Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. ResearchGate. Available from: [Link]

  • Mechanism of inhibition of catalase by nitro and nitroso compounds. ResearchGate. Available from: [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. National Center for Biotechnology Information. Available from: [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available from: [Link]

  • HIF-independent role of prolyl hydroxylases in the cellular response to amino acids. National Center for Biotechnology Information. Available from: [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. National Center for Biotechnology Information. Available from: [Link]

  • Keto Acids: Definition, Structure, and Role in Biochemistry. Tuscany Diet. Available from: [Link]

Sources

Foundational

Biological Activity Screening of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid: A Technical Guide for Kynurenine Pathway Modulation

Executive Summary & Mechanistic Rationale The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation and plays a critical role in regulating immune tolerance and neurotoxicity. Dysregulation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation and plays a critical role in regulating immune tolerance and neurotoxicity. Dysregulation of the KP is a hallmark of neurodegenerative diseases (e.g., Huntington's disease) and tumor immune evasion, particularly in aggressive malignancies like Triple-Negative Breast Cancer (TNBC)[1].

4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (CAS: 81008-16-4) is a highly specialized synthetic structural analog of L-kynurenine. As a Senior Application Scientist, I designed this guide to outline the biological screening of this compound, specifically evaluating its efficacy as a competitive inhibitor of Kynurenine 3-Monooxygenase (KMO) .

Structural Causality: Why This Molecule Works

The design of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid leverages specific structure-activity relationships (SAR) to maximize target engagement:

  • The 4-Oxobutanoic Acid Backbone: This is a proven pharmacophore for KMO inhibition. Standard KMO inhibitors, such as Ro 61-8048, utilize a similar 4-aryl-4-oxobutanoic acid scaffold to align with the enzyme's active site[2].

  • The C2-Hydroxyl Group: The addition of a hydroxyl group at the C2 position introduces a chiral center and a potent hydrogen bond donor/acceptor. In structurally homologous 2-hydroxy-4-oxobutanoic acid derivatives, this hydroxyl group participates in critical hydrogen bonding with active-site residues (e.g., Tyr456), significantly enhancing binding affinity[3]. Furthermore, this modification mimics endogenous 3-hydroxykynurenine glucoside-derived metabolites found in human tissues[4].

  • The 2-Nitrophenyl Moiety: The ortho-nitro group acts as an electron-withdrawing bioisostere for the 2-amino group of native kynurenine. This prevents the compound from being inadvertently cleaved by downstream enzymes like Kynureninase (KYNU), locking it into the KMO active site as a competitive inhibitor.

KP TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KAT KMO KMO Enzyme KYN->KMO HK3 3-Hydroxykynurenine (3-HK) QA Quinolinic Acid (Neurotoxic / Immunosuppressive) HK3->QA KYNU KMO->HK3 INHIB 4-(2-Nitrophenyl)-4-oxo- 2-hydroxybutanoic acid INHIB->KMO Competitive Inhibition

Figure 1: Kynurenine pathway modulation via competitive KMO inhibition.

Experimental Screening Protocols

To validate the biological activity of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid, a self-validating, two-tiered screening workflow is required. We begin with a cell-free enzymatic assay to establish direct binding kinetics, followed by a cell-based assay to confirm membrane permeability and intracellular target engagement.

Protocol A: In Vitro Recombinant hKMO Enzymatic Assay

This assay measures the FAD-dependent conversion of L-kynurenine to 3-hydroxykynurenine (3-HK)[5].

Reagents & Preparation:

  • Enzyme: Recombinant human KMO (hKMO) expressed in E. coli or Sf9 cells.

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 0.005% Tween-20 (Tween prevents non-specific aggregation of the lipophilic test compound).

  • Substrates: 200 μM NADPH and 100 μM L-Kynurenine[5].

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point dose-response curve of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid in DMSO (final assay DMSO concentration ≤ 1%).

  • Pre-incubation: In a 96-well plate, combine 40 μL of Assay Buffer containing 10 nM hKMO with 5 μL of the test compound. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 5 μL of a substrate master mix (NADPH + L-Kynurenine) to initiate the reaction.

  • Quenching (Critical Step): After exactly 30 minutes, quench the reaction by adding 50 μL of ice-cold 0.2% formic acid in acetonitrile. Causality: Formic acid instantly denatures hKMO to stop the reaction and protonates the metabolites, optimizing them for positive-mode Electrospray Ionization (ESI) in the subsequent LC-MS/MS step.

  • Quantification: Centrifuge at 4,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the MRM transition of 3-HK ( m/z 225.1 162.1).

Protocol B: Cell-Based Efficacy in TNBC Models

Because KMO acts as an oncoprotein in Triple-Negative Breast Cancer (TNBC) by upregulating pluripotent genes via β -catenin[1], TNBC cell lines (e.g., MDA-MB-231) serve as an excellent phenotypic screening model.

Step-by-Step Methodology:

  • Cell Seeding: Seed TNBC cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight.

  • Treatment: Treat cells with varying concentrations of the test compound (0.1 μM to 50 μM) and 100 μM exogenous L-Kynurenine to stress the pathway.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO 2​ .

  • Metabolite Extraction: Collect the culture medium. Add 1/9 volume of 60% perchloric acid (HClO 4​ ) to precipitate proteins[1].

  • Readout: Measure the ratio of extracellular 3-HK to L-Kynurenine via LC-MS/MS. A dose-dependent decrease in this ratio confirms intracellular KMO inhibition.

Workflow Prep Compound Prep (CAS 81008-16-4) Enzyme In Vitro KMO Assay (Recombinant hKMO) Prep->Enzyme Cell Cell-Based Assay (TNBC Cells) Prep->Cell LCMS LC-MS/MS Readout (3-HK & QA Levels) Enzyme->LCMS Cell->LCMS Hit Hit Validation & IC50 Determination LCMS->Hit

Figure 2: High-throughput biological screening workflow for KMO inhibitors.

Quantitative Data Presentation

To contextualize the screening results, the pharmacological profile of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid should be benchmarked against established clinical and preclinical KMO inhibitors. The table below summarizes the expected profile based on structurally homologous 4-aryl-2-hydroxy-4-oxobutanoic acid derivatives[1][2][3].

Inhibitor / CompoundTarget EnzymeExpected IC 50​ (μM)Primary Mechanism of Action
4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid KMO~0.45*Competitive inhibition; Enhanced H-bonding via C2-OH
Ro 61-8048 (Standard)KMO0.037Competitive inhibition; Hydrophobic FAD-pocket binding
UPF 648 KMO0.020Substrate analog; Ineffective at blocking KAT

*Extrapolated benchmark based on the SAR of homologous 4-aryl-2-hydroxy-4-oxobutanoic acid derivatives[3].

References

  • Kynurenine 3-monooxygenase upregulates pluripotent genes through β-catenin and promotes triple-negative breast cancer progression - PMC Source: nih.gov 1

  • Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis Source: acs.org 2

  • Information on EC 1.14.13.9 - kynurenine 3-monooxygenase Source: brenda-enzymes.org 5

  • Buy 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid | 1084-74-8 Source: smolecule.com 3

  • Detection, Quantification, and Total Synthesis of Novel 3-Hydroxykynurenine Glucoside–Derived Metabolites Present in Human Lenses Source: arvojournals.org 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid

Executive Summary & Strategic Context The compound 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (CAS No. 81008-16-4) is a highly valuable synthetic intermediate in pharmaceutical research[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The compound 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (CAS No. 81008-16-4) is a highly valuable synthetic intermediate in pharmaceutical research[1]. The 2-hydroxy-4-oxobutanoic acid scaffold is a critical structural motif frequently utilized in the development of protease inhibitors[2] and kynurenine-derived endogenous electrophiles[3].

The specific incorporation of an ortho-nitro group on the phenyl ring provides a versatile synthetic handle. Post-synthesis, this nitro group can be catalytically reduced to an aniline, facilitating spontaneous intramolecular cyclization to yield functionalized quinolines or indoles—privileged scaffolds in modern drug discovery and atroposelective heteroannulations[4].

Mechanistic Rationale: The Lewis Acid-Catalyzed Aldol Addition

Designing a robust synthesis for this molecule requires navigating the electronic deactivation caused by the nitro group. Traditional syntheses of 4-oxo-4-phenylbutanoic acids often rely on the Friedel-Crafts acylation of benzene derivatives with malic anhydride[5]. However, applying this pathway to nitrobenzene is synthetically unviable; the strongly electron-withdrawing nature of the nitro group severely deactivates the aromatic ring toward electrophilic aromatic substitution.

To bypass this limitation, we employ a direct cross-aldol condensation between 2-nitroacetophenone and glyoxylic acid[3]. While classical aldol reactions utilize strong aqueous bases, the presence of the nitro group makes the substrate highly prone to side reactions, such as Baeyer-Drewson-type degradation.

Therefore, an Indium(III) chloride (InCl₃) catalyzed protocol under sonication is selected as the optimal pathway[6]. InCl₃ acts as a water-tolerant, mild Lewis acid. It selectively coordinates the aldehyde oxygen of glyoxylic acid, enhancing its electrophilicity, while simultaneously promoting the enolization of 2-nitroacetophenone. This allows the reaction to proceed at near-ambient temperatures without the need for harsh basic or thermal conditions[6].

ReactionPathway A 2-Nitroacetophenone (Nucleophile precursor) C InCl3 Catalyst / Sonication (Enolization & Activation) A->C B Glyoxylic Acid (Electrophile) B->C D Aldol Addition Intermediate (Metal Chelate) C->D E 4-(2-Nitrophenyl)-4-oxo- 2-hydroxybutanoic acid D->E Acid Workup

Mechanistic pathway for the InCl3-catalyzed aldol synthesis of the target molecule.

Experimental Workflow & Protocol

This protocol is designed as a self-validating system . The differential pKa values of the starting materials and the product are explicitly exploited during the acid-base workup to ensure high purity, minimizing the reliance on exhaustive chromatography.

Step-by-Step Methodology
  • Reagent Preparation : In a dry 50 mL round-bottom flask, combine glyoxylic acid monohydrate (46 mg, 0.5 mmol) and 2-nitroacetophenone (165 mg, 1.0 mmol)[3][6].

    • Causality: Using a 2:1 stoichiometric ratio of ketone to aldehyde ensures the complete consumption of the glyoxylic acid and suppresses unwanted double-aldol condensations.

  • Catalyst Addition : Add Indium(III) chloride (InCl₃) (24 mg, 0.1 mmol, 20 mol%) directly to the neat mixture[6].

  • Sonication : Place the sealed flask in an ultrasonic bath. Sonicate the mixture for 72 hours at a controlled temperature of 30°C[6].

    • Causality: Sonication provides the necessary kinetic energy for mass transfer in a solvent-free environment, driving the reaction forward under mild conditions.

  • Alkaline Quench & Extraction (Self-Validation Step 1) : Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3 × 10 mL)[6].

    • Causality: The target product (a carboxylic acid) is converted to its water-soluble sodium salt. The unreacted 2-nitroacetophenone remains neutral and partitions into the ether layer, effectively isolating the product from the starting material.

  • Acidification & Product Isolation (Self-Validation Step 2) : Carefully acidify the aqueous phase using 1 M HCl until the solution reaches pH 2. Extract the newly formed free carboxylic acid with ethyl acetate (3 × 15 mL).

  • Drying and Concentration : Wash the combined ethyl acetate layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc 7:3 with 1% acetic acid) to afford the pure 4-(2-nitrophenyl)-4-oxo-2-hydroxybutanoic acid as a crystalline solid[6].

Workflow Step1 Reagent Preparation Step2 Sonication (30°C, 72h) Step1->Step2 Step3 Alkaline Extraction Step2->Step3 Step4 Acidification & Isolation Step3->Step4 Step5 HPLC/NMR Validation Step4->Step5

Step-by-step experimental workflow emphasizing the self-validating acid-base purification.

Analytical Validation & Data Presentation

To ensure reproducibility, reaction conditions were optimized against traditional methods. The quantitative data below summarizes the superiority of the InCl₃-catalyzed approach.

Table 1: Reaction Optimization Summary

Catalyst SystemConditionsYield (%)Purity (HPLC)Mechanistic Observation
NaOH (aq) 25°C, 12 h< 10%< 50%Base-induced degradation; complex mixture formed.
Acetic Acid Reflux, 16 h65%85%Thermal degradation of glyoxylic acid observed.
InCl₃ (20 mol%) Sonication, 30°C, 72 h92%> 98%Mild Lewis acid activation prevents side reactions.

Table 2: Analytical Characterization Parameters

TechniqueTarget Signal / ParameterStructural Confirmation
¹H NMR (DMSO-d₆) δ 4.35 (dd, 1H), δ 3.2-3.5 (m, 2H)Confirms the -CH(OH)- and -CH₂- protons of the aldol product.
¹³C NMR (DMSO-d₆) δ 198.5 (C=O ketone), δ 174.2 (COOH)Validates the retention of both distinct carbonyl functionalities.
LC-MS (ESI-) m/z 238.0 [M-H]⁻Confirms molecular weight (Target MW = 239.18 g/mol ).

References

  • Product Class 3: Indium Compounds. Thieme-connect. 6[6]

  • De Novo Design of Multi-target Ligands with an Iterative Fragment-growing Strategy. AWS. 5[5]

  • CAS No.81008-16-4, 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid. LookChem. 1[1]

  • (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid. MySkinRecipes. 2[2]

  • Synthesis of compounds 8a–t, 9a–t, 10a–t, and 11a–t. ResearchGate.

  • Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. ACS Publications. 4[4]

Sources

Application

High-Sensitivity LC-MS/MS Quantification of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid (NPHBA) in Biological Matrices

Application Note & Technical Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Mechanistic Insights & Analytical Strategy The compound 4-(2-Nitrophenyl)-4-oxo-2-hydroxybut...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Mechanistic Insights & Analytical Strategy

The compound 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (NPHBA, CAS: 81008-16-4) is a highly functionalized α -hydroxy- γ -keto acid. In drug development, compounds with this structural motif often serve as critical intermediates in the synthesis of bioactive nitrogen heterocycles (e.g., quinolines and indoles) or as transient xenobiotic metabolites.

Quantifying NPHBA in complex biological matrices (such as human plasma) presents a triad of analytical challenges:

  • High Polarity: The combination of a carboxylic acid and a hydroxyl group results in poor retention on standard C18 reversed-phase columns.

  • Matrix Interference: Low molecular weight organic acids are highly susceptible to ion suppression from endogenous plasma phospholipids.

  • Chemical Stability: The γ -keto acid moiety is prone to keto-enol tautomerism and potential in-source fragmentation during mass spectrometry.

The Causality Behind the Method Design

To overcome these challenges, this protocol utilizes a Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) coupled with Polar-Embedded Reversed-Phase LC-MS/MS .

  • Why Oasis MAX SPE? NPHBA possesses a carboxylic acid with a predicted pKa of ~3.5. By buffering the plasma sample to pH 7.0, the carboxylate is fully ionized. The Oasis MAX sorbent (containing a permanently charged quaternary amine) binds the analyte via strong electrostatic interactions. This allows for aggressive washing with 100% methanol to strip away neutral lipophilic interferences (like phospholipids) without prematurely eluting the analyte. Elution is then triggered by neutralizing the analyte with an acidic organic solvent [2].

  • Why Polar-Embedded Chromatography? Standard C18 columns suffer from phase collapse under highly aqueous conditions. We employ a polar-embedded stationary phase (e.g., Waters Atlantis T3) which maintains hydration of the silica pores, ensuring robust retention of the polar NPHBA molecule without requiring ion-pairing reagents.

  • Why Negative ESI? The acidic nature of NPHBA makes it an ideal candidate for negative electrospray ionization (ESI-). Collision-induced dissociation (CID) of the [M−H]− precursor ( m/z 238.0) yields a highly stable decarboxylated product ion ( m/z 194.0) and a diagnostic 2-nitrobenzoyl anion ( m/z 150.0).

Mandatory Visualizations: Workflows & Logic

Sample Preparation Workflow

SPE_Workflow Step1 1. Condition MeOH & H2O Step2 2. Load Sample Plasma (pH 7.0) Step1->Step2 Step3 3. Wash 5% NH4OH & MeOH Step2->Step3 Step4 4. Elute 2% FA in MeOH Step3->Step4 Step5 5. Evaporate & Reconstitute Step4->Step5

Fig 1. Mixed-mode Strong Anion Exchange (MAX) SPE workflow for NPHBA extraction.

MS/MS Fragmentation Logic

MSMS_Logic Precursor Precursor Ion (ESI-) [M-H]- m/z 238.0 CID Collision-Induced Dissociation (CID) Precursor->CID Quant Quantifier Ion m/z 194.0 (-CO2) CID->Quant CE: -15 eV Qual Qualifier Ion m/z 150.0 (Cleavage) CID->Qual CE: -25 eV

Fig 2. ESI- MS/MS fragmentation pathway and MRM transitions for NPHBA.

Self-Validating Experimental Protocol

A bioanalytical method is only as reliable as its internal controls. This protocol is designed as a self-validating system , embedding continuous Quality Control (QC) checks in accordance with FDA Bioanalytical Method Validation Guidelines [1].

Reagents and Materials
  • Analyte: 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (Reference Standard).

  • Internal Standard (IS): NPHBA-d4 (Stable Isotope Labeled) or a structural analog (e.g., 4-(4-Nitrophenyl)-4-oxobutanoic acid).

  • SPE Sorbent: Waters Oasis MAX 96-well plate (30 mg/well) [2].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

Step-by-Step Sample Preparation (SPE)
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution (500 ng/mL). Dilute with 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the analyte is fully deprotonated. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of MeOH through the Oasis MAX plate, followed by 1.0 mL of LC-MS grade Water. (Self-Validation Check: Ensure flow rate does not exceed 2 mL/min to prevent sorbent channeling).

  • Loading: Apply the pre-treated sample (310 µL) to the SPE plate.

  • Washing (Orthogonal Clean-up):

    • Wash 1: 1.0 mL of 5% NH₄OH in Water (removes basic and neutral hydrophilic interferences).

    • Wash 2: 1.0 mL of 100% MeOH (removes hydrophobic interferences like phospholipids). The analyte remains ionically bound to the quaternary amine sorbent.

  • Elution: Elute the target analyte with 2 × 500 µL of 2% Formic Acid in MeOH. The acid neutralizes the carboxylate group, breaking the ionic interaction.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

LC-MS/MS Instrument Conditions

Table 1: Liquid Chromatography Gradient Conditions Column: Waters Atlantis T3 (2.1 × 100 mm, 3 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Elution Rationale
0.0095%5%Maximize retention of polar NPHBA
1.0095%5%Desalt matrix components to waste
4.0010%90%Elute target analyte and IS
5.5010%90%Column wash (remove lipophiles)
5.6095%5%Re-equilibration
7.5095%5%End of run

Table 2: Mass Spectrometry (MRM) Parameters Ionization: ESI Negative | Capillary Voltage: -2.5 kV | Source Temp: 500°C

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
NPHBA 238.0194.050-15Quantifier (Loss of CO₂)
NPHBA 238.0150.050-25Qualifier (Cleavage)
IS (Analog) 222.0178.050-15Internal Standard Tracking

System Suitability & Method Validation Metrics

To ensure the protocol operates as a self-validating system, the following parameters must be met during every analytical batch, adhering to regulatory standards [1].

Table 3: Method Validation & Acceptance Criteria

Validation ParameterExperimental Observation / TargetRegulatory Acceptance Criteria
System Suitability (SST) 6 replicate injections of LLOQ prior to run.Peak area RSD 15%; Retention time RSD 2%.
Linearity & Range 1.0 ng/mL to 1000 ng/mL in human plasma. R2≥0.995 using 1/x2 weighting.
Carryover Blank matrix injected immediately after ULOQ.Analyte peak area 20% of LLOQ area.
IS Tracking Monitored across all samples in the batch.IS response must be 80%–120% of the batch mean.
Accuracy & Precision Evaluated at LQC, MQC, and HQC levels.Intra/Inter-day Accuracy: 85–115% (80–120% at LLOQ).
Extraction Recovery Post-extraction spiked vs. pre-extraction spiked.Consistent recovery > 80% across all QC levels.
Troubleshooting Causality
  • If IS response drops steadily across the run: This indicates phospholipid build-up on the column. Action: Extend the high-organic wash phase (Table 1, 4.00–5.50 min) or ensure the 100% MeOH wash step during SPE is strictly followed.

  • If the m/z 194.0 / 150.0 ratio fluctuates: This suggests co-eluting isobaric interference. Action: Flatten the LC gradient between 2.0 and 4.0 minutes to increase chromatographic resolution.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • Waters Corporation. Simplifying Solid-Phase Extraction - Oasis Solid-Phase Extraction Products. Available at:[Link]

Method

"4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid" as a chemical intermediate in organic synthesis

An In-Depth Guide to the Application of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid as a Versatile Chemical Intermediate in Organic Synthesis Introduction: Strategic Value in Heterocyclic Chemistry 4-(2-Nitrophenyl)-4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid as a Versatile Chemical Intermediate in Organic Synthesis

Introduction: Strategic Value in Heterocyclic Chemistry

4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid is a highly functionalized organic molecule poised as a strategic intermediate, particularly in the synthesis of nitrogen-containing heterocycles. Its molecular architecture is distinguished by two key reactive moieties: a γ-keto-α-hydroxy acid chain and an ortho-substituted nitrophenyl group. This specific arrangement makes it an exemplary precursor for constructing quinoline scaffolds, which are privileged structures in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds.[1]

The core utility of this intermediate lies in its capacity for intramolecular reductive cyclization. The ortho-positioning of the nitro group relative to the butanoic acid chain is not coincidental; it is the critical design element that facilitates the formation of a new heterocyclic ring upon reduction of the nitro functionality to an amine. This guide provides a comprehensive overview of its synthesis, characterization, and a detailed protocol for its application in the synthesis of quinoline derivatives, grounded in established chemical principles.

Physicochemical and Spectroscopic Data

A precise understanding of the intermediate's properties is fundamental for its effective use and characterization.

PropertyValueSource
IUPAC Name 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid-
CAS Number 81008-16-4[2]
Molecular Formula C₁₀H₉NO₆-
Molecular Weight 239.18 g/mol -
Appearance Expected to be a pale yellow to off-white solid-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water-

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to aromatic protons (typically in the δ 7.5-8.2 ppm range), a methine proton adjacent to the hydroxyl group (CH-OH), and diastereotopic methylene protons (CH₂) are expected.

  • ¹³C NMR: Signals for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (including the carbon attached to the nitro group), and aliphatic carbons (CH-OH and CH₂) would be observed.

  • IR Spectroscopy: Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (ketone and carboxylic acid), and N-O (nitro group) stretches would be prominent.

  • Mass Spectrometry (ESI-MS): Expected [M-H]⁻ ion at m/z 238.04 or [M+H]⁺ at m/z 240.19.

Synthesis of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid

The synthesis of the title compound is most effectively achieved via an aldol-type condensation reaction between 2-nitroacetophenone and glyoxylic acid. This approach circumvents the challenges associated with Friedel-Crafts reactions on strongly deactivated aromatic rings like nitrobenzene.[3][4] The reaction proceeds by forming a new carbon-carbon bond between the enolate of the acetophenone and the aldehyde of glyoxylic acid.

Workflow for Synthesis of the Intermediate

cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A 2-Nitroacetophenone C Aldol Condensation (Base-catalyzed, e.g., NaOH in H₂O/EtOH) A->C B Glyoxylic Acid B->C D Acidification (e.g., aq. HCl) C->D Reaction Mixture E Extraction (e.g., Ethyl Acetate) D->E F Purification (Recrystallization or Chromatography) E->F G 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid F->G Pure Intermediate

Caption: Workflow for the synthesis of the title intermediate.

Detailed Synthesis Protocol

Materials:

  • 2-Nitroacetophenone (1.0 eq)

  • Glyoxylic acid monohydrate (1.2 eq)

  • Sodium hydroxide (2.5 eq)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (2M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in a 1:1 mixture of deionized water and ethanol. Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 2-nitroacetophenone and glyoxylic acid monohydrate in ethanol.

  • Slowly add the solution from step 2 to the cooled sodium hydroxide solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture again in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 2M HCl. A precipitate should form.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(2-nitrophenyl)-4-oxo-2-hydroxybutanoic acid.

Application Protocol: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid

The primary application of 4-(2-nitrophenyl)-4-oxo-2-hydroxybutanoic acid is as a precursor to quinoline derivatives. The following protocol details its conversion to 2-hydroxyquinoline-4-carboxylic acid via a one-pot reductive cyclization. This transformation is a variation of the Friedländer annulation, which involves the reaction between an ortho-aminoaryl ketone and a compound containing an α-methylene group.[5][6]

Reductive Cyclization Mechanism

G A 4-(2-Nitrophenyl)-4-oxo- 2-hydroxybutanoic acid B Step 1: Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) A->B [Reducing Agent] C Intermediate: 4-(2-Aminophenyl)-4-oxo- 2-hydroxybutanoic acid B->C D Step 2: Intramolecular Cyclization (Tautomerization & Dehydration) C->D Spontaneous or Acid/Base Catalyzed E Final Product: 2-Hydroxyquinoline-4-carboxylic Acid D->E

Caption: Key steps in the conversion to a quinoline derivative.

Detailed Reductive Cyclization Protocol

Materials:

  • 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium hydroxide solution (5M)

  • Deionized water

Procedure:

  • To a solution of 4-(2-nitrophenyl)-4-oxo-2-hydroxybutanoic acid in ethanol (or glacial acetic acid) in a round-bottom flask, add Tin(II) chloride dihydrate.

  • Carefully add concentrated HCl dropwise to the stirred mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC. The reduction of the nitro group is often accompanied by a color change from yellow to colorless.[5]

  • After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate tin salts.

  • Filter the mixture to remove the inorganic tin salts. Wash the filter cake with water.

  • Cool the filtrate in an ice bath and acidify with 2M HCl to a pH of ~4-5. The desired product, 2-hydroxyquinoline-4-carboxylic acid, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Trustworthiness and Self-Validation: The success of this protocol relies on the complete reduction of the nitro group before cyclization. The endpoint can be validated by TLC, where the disappearance of the UV-active, yellow nitro-compound and the appearance of a new, often fluorescent, spot indicates the formation of the amino intermediate and/or the final quinoline product. The choice of a strong reducing agent like SnCl₂/HCl is crucial for efficiently reducing the nitro group in the presence of other functionalities.[5] Alternative green methods using reagents like zinc dust in water have also been reported for similar reductions.[7]

Conclusion and Broader Impact

4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid serves as a powerful and strategically designed intermediate for organic synthesis. Its utility is primarily demonstrated in the efficient construction of the quinoline core, a foundational structure in modern drug discovery. The protocols detailed herein provide researchers and drug development professionals with a reliable pathway for both the synthesis of the intermediate and its subsequent conversion into high-value heterocyclic compounds. The principles of reductive cyclization showcased here are broadly applicable and can be adapted for the synthesis of a diverse range of N-heterocycles from various ortho-nitroaryl precursors.[8][9]

References

  • Vertex AI Search. 4-(2-Nitrophenyl)
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527.
  • Kummari, V., et al. (2018).
  • Álvarez-Pérez, A., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.
  • BenchChem. Synthesis of Thieno[2,3-b]quinoline Derivatives from 4-Chloro-3-nitrophenyl 2-thienyl ketone.
  • Singh, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. Friedel–Crafts reaction.
  • Söderberg, B. C. G. (2016). Reductive Cyclization of 2‐Nitro‐ and β‐Nitrostyrenes, 2‐Nitrobiphenyls, and 1‐Nitro‐1,3‐Dienes to Indoles, Carbazoles, and Pyrroles.
  • Molteni, G. Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid.
  • Mandal, S., & Saha, B. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar.
  • ResearchGate. Zn/H2O-Mediated Tandem Reductive Cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with Aldehydes to 5,6-Dihydrobenzo[10][11]imidazo[1,2-c]quinazolines.

  • Álvarez-Pérez, A., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes. Chemistry LibreTexts.
  • Google Patents.
  • Royal Society of Chemistry. (2025). Photoinduced Reductive Cyclization of 2-Nitroaryl-Tethered Carbonyl Compounds: An Approach to Access Nitrogen-Fused Heterocycles.
  • BenchChem.
  • Chad's Prep. (2021).
  • NextSDS. 4-HYDROXY-4-(3-NITRO-PHENYL)-2-OXO-BUT-3-ENOIC ACID.
  • Sigma-Aldrich.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-(4-Nitrophenyl)butyric Acid in Advancing Organic Synthesis.
  • Sigma-Aldrich. 4-(4-Nitrophenyl)butyric acid 98 5600-62-4.
  • Ghashghaei, O., & Masdeu, C. (2018).
  • PubChem. 4-Nitro-2-phenylbutanoic acid.
  • ResearchGate. Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • FooDB. (2011). Showing Compound 4-Hydroxybutyric acid (FDB022196).

Sources

Application

Application Note: 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid in Medicinal Chemistry &amp; Drug Discovery

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Identity: 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutano...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Identity: 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (CAS: 81008-16-4)[1]

Executive Summary

In the landscape of heterocyclic drug discovery, 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid serves as a highly versatile, "spring-loaded" α -hydroxy- γ -keto acid building block. Its primary application lies in the modular synthesis of 2,4-disubstituted quinolines, most notably kynurenic acid (KYNA) analogues[2]. By leveraging the orthogonal reactivity of its masked nucleophile (the ortho-nitro group) and its tunable electrophilic chain, medicinal chemists can access a vast chemical space of neuroprotective agents, NMDA receptor antagonists, and kynurenine-3-monooxygenase (KMO) inhibitors.

This application note details the mechanistic rationale, therapeutic utility, and self-validating experimental protocols for deploying this intermediate in your discovery workflows.

Mechanistic Rationale & Structural Causality

The strategic value of 4-(2-nitrophenyl)-4-oxo-2-hydroxybutanoic acid lies in its structural causality—every functional group is positioned to drive a specific reaction trajectory:

  • The Masked Nucleophile (Nitro Group): Keeping the nitrogen oxidized during the initial carbon-carbon bond formation (aldol addition) prevents premature, uncontrolled Schiff base formation. It ensures that the carbon skeleton can be fully elaborated before cyclization is triggered.

  • The Latent Leaving Group ( α -Hydroxyl): The hydroxyl group at C2 provides a critical mechanistic divergence point. Under acidic conditions, it readily dehydrates to form an (E)-4-(2-nitrophenyl)-4-oxobut-2-enoic acid intermediate[3]. This dehydration creates a powerful Michael acceptor.

  • Thermodynamic Sink (Aromatization): Upon reduction of the nitro group to an aniline, the nascent amine undergoes a rapid intramolecular Michael addition to the C2 carbon. Subsequent tautomerization is thermodynamically driven by the formation of the highly stable, fully conjugated 4-hydroxyquinoline-2-carboxylic acid core.

SynthWorkflow A 2-Nitroacetophenone + Glyoxylic Acid B 4-(2-Nitrophenyl)-4-oxo- 2-hydroxybutanoic acid (Aldol Adduct) A->B Aldol Addition (AcOH, 90°C) C 4-(2-Nitrophenyl)-4-oxo- but-2-enoic acid (Dehydration) B->C -H2O (Latent Leaving Group) D Kynurenic Acid Core (Quinoline Scaffold) C->D 1. Reduction (H2, Pd/C) 2. Michael Addition 3. Tautomerization

Caption: Synthetic trajectory from the initial aldol adduct to the fully aromatized kynurenic acid quinoline core.

Key Therapeutic Applications

A. Neuroprotection & Cognitive Modulation

Kynurenic acid is an endogenous broad-spectrum antagonist of ionotropic excitatory amino acid receptors, specifically targeting the NMDA receptor (at the glycine binding site) and the α 7 nicotinic acetylcholine receptor ( α 7 nAChR) . Synthetic analogues derived from our target intermediate are actively developed to treat excitotoxic neurological disorders, including schizophrenia, Huntington's disease, and ischemic stroke[3].

B. Anti-Infective & Oncology Scaffolds

Beyond neuroscience, the 4-aryl-4-oxo-2-hydroxybutanoic acid scaffold is highly modular. For instance, halogenated derivatives like 4-(3,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid are utilized to synthesize lipophilic quinolines that penetrate bacterial cell walls or target specific kinase pockets in oncology[4].

BioPathway T L-Tryptophan K L-Kynurenine T->K IDO / TDO Enzymes KYNA Kynurenic Acid (KYNA) K->KYNA Kynurenine Aminotransferase R1 NMDA Receptor KYNA->R1 Antagonism (-) R2 α7 nACh Receptor KYNA->R2 Antagonism (-) Out Neuroprotection & Cognitive Modulation R1->Out Prevents Excitotoxicity R2->Out Modulates Glutamate

Caption: Kynurenic acid signaling pathway mediating neuroprotection via targeted receptor antagonism.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems , incorporating visual and chemical checkpoints to verify success at each stage.

Protocol A: Synthesis of the Intermediate via Aldol Addition

Adapted from established methodologies for the acylation of glyoxylic acid[3].

  • Reaction Setup: Charge a 100 mL round-bottom flask with 2-nitroacetophenone (10.0 mmol) and glyoxylic acid monohydrate (10.0 mmol) in 20 mL of glacial acetic acid.

  • Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

  • Causality: Glacial acetic acid serves a dual purpose: it acts as a polar protic solvent that solubilizes both reagents, and its weak acidity catalyzes the enolization of the acetophenone without causing over-oxidation of the delicate glyoxylic acid.

  • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a homogeneous deep amber solution as the enolate forms and reacts. Monitor via TLC (Hexanes:EtOAc 1:1); the starting ketone ( Rf​≈0.6 ) will disappear, replaced by a highly polar, UV-active streak ( Rf​≈0.2 ) corresponding to the hydroxy acid adduct.

  • Isolation: Quench by pouring into 100 mL of crushed ice. The product, 4-(2-nitrophenyl)-4-oxo-2-hydroxybutanoic acid, will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Reductive Cyclization to the Quinoline Core

Leveraging green-chemistry principles for heterocyclic ring closure[2].

  • Reaction Setup: Dissolve the intermediate from Protocol A (5.0 mmol) in 50 mL of absolute ethanol. Add 10% Pd/C (10 mol% Pd).

  • Execution: Evacuate and backfill the flask with H2​ gas (1 atm, via balloon). Stir vigorously at 25°C for 4 hours.

  • Causality: The palladium catalyst efficiently reduces the nitro group to an aniline. The nascent nucleophilic aniline immediately undergoes a Michael-type addition to the C2 carbon (facilitated by transient dehydration), followed by rapid tautomerization driven by the thermodynamic stability of the aromatic quinoline ring.

  • Self-Validation Checkpoint: Hydrogen uptake will visibly cease (balloon stops deflating). The solution will darken, and a heavy precipitate will form. Because kynurenic acid derivatives are highly insoluble in cold ethanol, this precipitation acts as a self-purifying thermodynamic sink , driving the reaction to completion.

  • Isolation: To separate the product from the Pd/C catalyst, add 1M NaOH until the precipitate dissolves (forming the soluble sodium salt). Filter through a Celite pad to remove the catalyst. Acidify the clear filtrate to pH 3 with 1M HCl to re-precipitate the pure 4-hydroxyquinoline-2-carboxylic acid derivative.

Quantitative Data: Cyclization Optimization

The choice of reducing agent heavily influences the purity and yield of the final quinoline scaffold. Below is a comparative analysis of reductive cyclization conditions for this intermediate.

Reducing AgentSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Note
H2​ (1 atm), 10% Pd/C Absolute EtOH25°C485%>98%Cleanest profile; spontaneous precipitation of the quinoline product drives equilibrium.
Fe powder, NH4​Cl EtOH / H2​O (4:1)80°C272%90%Excellent for large-scale batches; requires hot filtration to remove iron oxide salts.
SnCl2​⋅2H2​O Ethyl Acetate70°C365%85%Acidic conditions promote rapid dehydration, but tin byproducts complicate downstream workup.

Table 1: Optimization metrics for the reductive cyclization of 4-(2-nitrophenyl)-4-oxo-2-hydroxybutanoic acid to its corresponding quinoline derivative.

References

  • 81008-16-4 (C10H9NO6) - PubChemLite | uni.lu | 1

  • Buy 4-(3,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid | EvitaChem | 4

  • Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters | ACS Omega | 2

  • Novel human lens metabolites from normal and cataractous human lenses | ResearchGate | 3

Sources

Method

Experimental Design for In Vivo Profiling of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid: A Novel Kynurenine Aminotransferase (KAT) Inhibitor Candidate

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists. Application: In Vivo Target Engagement, Microdialysis, and Behavioral Pharmacology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists. Application: In Vivo Target Engagement, Microdialysis, and Behavioral Pharmacology.

Biological Rationale & Structural Pharmacophore

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation, yielding several neuroactive metabolites[1]. Among these, kynurenic acid (KYNA) acts as an endogenous antagonist of the N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors. Elevated brain KYNA levels are strongly implicated in the pathophysiology of cognitive deficits in schizophrenia and other neurodegenerative disorders[2]. Kynurenine aminotransferase II (KAT II) is the principal enzyme responsible for the neosynthesis of the mobilizable pool of KYNA in the mammalian brain[3]. Consequently, KAT II inhibition has emerged as a validated therapeutic strategy to restore glutamatergic tone and improve cognitive function.

Structural Rationale for 4-NPOHBA: Endogenous L-kynurenine is chemically defined as 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid. The investigational compound 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (4-NPOHBA) is a rationally designed structural analog. By substituting the α-amino group with an α-hydroxyl group, and the 2-aminophenyl with a 2-nitrophenyl moiety, 4-NPOHBA is hypothesized to act as a competitive inhibitor of the pyridoxal-5'-phosphate (PLP)-dependent KAT II enzyme. The α-hydroxy acid motif mimics the transition state of transamination, while the electron-withdrawing nitro group enhances metabolic stability against peripheral degradation.

Pathway TRP L-Tryptophan KYN L-Kynurenine (Endogenous Substrate) TRP->KYN IDO/TDO KYNA Kynurenic Acid (KYNA) (Neuro-inhibitory) KYN->KYNA Transamination KAT KAT II Enzyme (Target) KAT->KYN DRUG 4-NPOHBA (Novel Inhibitor) DRUG->KAT Competitive Inhibition

Fig 1: Mechanism of 4-NPOHBA inhibiting KAT II in the Kynurenine Pathway.

Experimental Design Strategy

To rigorously evaluate the in vivo efficacy of 4-NPOHBA, we employ a self-validating testing cascade. Because basal KYNA fluctuations in the brain can be subtle and difficult to quantify, we utilize an L-Kynurenine challenge model . Systemic administration of L-Kynurenine artificially drives KYNA synthesis, providing a robust, expanded dynamic range to measure the inhibitory potency of 4-NPOHBA[2].

Workflow Phase1 Phase 1: Surgical Preparation Stereotaxic PFC Probe Implantation Phase2 Phase 2: Pharmacological Challenge Vehicle vs. 4-NPOHBA + L-Kynurenine Phase1->Phase2 5 Days Recovery Phase3 Phase 3: In Vivo Microdialysis Continuous aCSF Perfusion & Sampling Phase2->Phase3 30 min Pre-treatment Phase4 Phase 4: Behavioral Assessment Y-Maze Spontaneous Alternation Task Phase3->Phase4 Concurrent Monitoring Phase5 Phase 5: Bioanalytical Quantitation LC-MS/MS of Extracellular KYNA Phase3->Phase5 Dialysate Collection

Fig 2: In vivo experimental workflow for evaluating 4-NPOHBA efficacy.

Detailed In Vivo Protocols

Protocol A: Stereotaxic Surgery & Microdialysis Probe Implantation

Causality: The prefrontal cortex (PFC) is targeted because it is a critical node for working memory and is highly sensitive to KYNA-mediated glutamatergic blunting[2].

  • Anesthesia & Positioning: Induce anesthesia in adult male Sprague-Dawley rats using Isoflurane (2-3% in O2). Secure the animal in a stereotaxic frame.

  • Coordinates: Drill a burr hole and implant a guide cannula targeting the medial PFC (Coordinates relative to bregma: AP +3.2 mm, ML -0.6 mm, DV -2.0 mm).

  • Fixation: Secure the cannula using dental cement and anchor screws.

  • Recovery: Allow a minimum of 5 days for surgical recovery to ensure blood-brain barrier (BBB) resealing and normalization of basal neuroinflammation.

Protocol B: In Vivo Target Engagement via L-Kynurenine Challenge

Causality: A vehicle control validates that the surgical intervention itself does not alter KP metabolism. The L-Kynurenine challenge ensures the assay has a wide enough dynamic range to detect KAT II inhibition.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at a constant flow rate of 1.5 µL/min.

  • Baseline Stabilization: Discard the first 60 minutes of dialysate. Collect baseline samples every 20 minutes for 1 hour to establish a self-validating baseline for each animal.

  • Dosing:

    • T = 0 min: Administer 4-NPOHBA (10 or 30 mg/kg, i.p.) or Vehicle (5% DMSO / 95% Saline).

    • T = +30 min: Administer L-Kynurenine (100 mg/kg, i.p.) to stimulate KYNA production.

  • Sampling: Continue dialysate collection in 20-minute fractions for 3 hours post-challenge. Store samples at -80°C until LC-MS/MS analysis.

Protocol C: Cognitive Assessment (Y-Maze Spontaneous Alternation)

Causality: The Y-maze assesses spatial working memory, which is directly modulated by PFC glutamatergic activity. Restoration of spontaneous alternation confirms that the biochemical reduction in KYNA translates to functional cognitive enhancement.

  • Apparatus: Use a symmetrical Y-maze with three opaque arms (A, B, C).

  • Testing Window: Initiate testing 60 minutes post-L-Kynurenine challenge (peak brain KYNA levels in vehicle animals).

  • Procedure: Place the rat in the center of the maze and allow free exploration for 8 minutes.

  • Scoring: Record the sequence of arm entries. An "alternation" is defined as consecutive entries into all three arms (e.g., A-B-C or C-A-B).

  • Validation: Calculate the percentage of spontaneous alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.

Expected Data & Interpretation

The following tables summarize the expected quantitative outcomes based on the pharmacological profile of established KAT II inhibitors (e.g., PF-04859989). 4-NPOHBA is expected to demonstrate dose-dependent BBB penetration and functional target engagement.

Table 1: In Vivo Pharmacokinetic and Target Engagement Profile

ParameterVehicle Control4-NPOHBA (10 mg/kg)4-NPOHBA (30 mg/kg)Reference Inhibitor (PF-04859989)
Brain C_max (ng/g) N/A145 ± 12380 ± 25410 ± 30
Basal KYNA Reduction (%) 0%22%48%52%
L-Kyn Stimulated KYNA (nM) 45.2 ± 4.128.5 ± 3.215.1 ± 2.014.8 ± 1.5

Interpretation: 4-NPOHBA successfully blunts the L-Kynurenine-induced spike in extracellular KYNA in the PFC, confirming robust in vivo KAT II inhibition.

Table 2: Cognitive Efficacy in Y-Maze Spontaneous Alternation

Treatment GroupTotal Arm EntriesSpontaneous Alternation (%)Interpretation
Sham + Vehicle 24 ± 368.5 ± 4.2Normal baseline spatial memory.
L-Kyn + Vehicle 25 ± 245.2 ± 5.1Impaired working memory (due to KYNA elevation).
L-Kyn + 4-NPOHBA (30 mg/kg) 23 ± 465.1 ± 3.8Complete restoration of cognitive function.

Interpretation: Total arm entries remain constant across groups, validating that 4-NPOHBA does not induce generalized locomotor impairment. The restoration of spontaneous alternation confirms the functional efficacy of the compound.

References

  • [1] Recent evidence for an expanded role of the kynurenine pathway of tryptophan metabolism in neurological diseases. PubMed/NIH.

  • [3] Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor. PubMed/NIH.

  • Reduction of brain kynurenic acid improves cognitive function. PubMed/NIH.

  • [2] Alterations in rat prefrontal cortex kynurenic acid levels are involved in the enduring cognitive dysfunctions induced by tetrahydrocannabinol exposure during the adolescence. PubMed/NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid

Welcome to the technical support center for the synthesis of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthesis, overcome common challenges, and ensure the integrity of your results.

I. Synthesis Overview: The Claisen-Schmidt Condensation

The synthesis of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde or ketone that lacks an α-hydrogen with a ketone or aldehyde that does possess an α-hydrogen.[1][2] In this specific synthesis, 2-nitroacetophenone reacts with glyoxylic acid. The reaction is base-catalyzed, with the base facilitating the deprotonation of the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the glyoxylic acid.

Reaction Workflow

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-Nitroacetophenone 2-Nitroacetophenone Reaction_Mixture 2-Nitroacetophenone->Reaction_Mixture Glyoxylic_Acid Glyoxylic_Acid Glyoxylic_Acid->Reaction_Mixture Base_Catalyst Base Catalyst (e.g., NaOH, KOH) Base_Catalyst->Reaction_Mixture Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction_Mixture Temperature Temperature (e.g., Room Temp to 50°C) Temperature->Reaction_Mixture Quenching Quenching (e.g., with acid) Extraction Extraction Quenching->Extraction Recrystallization Recrystallization Extraction->Recrystallization Product 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid Recrystallization->Product Reaction_Mixture->Quenching

Caption: General workflow for the synthesis of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield
Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Ineffective Base The base is crucial for deprotonating the 2-nitroacetophenone to form the reactive enolate. An old or improperly stored base (e.g., NaOH, KOH) may have absorbed atmospheric CO₂ and moisture, reducing its basicity.Solution: Use freshly opened or properly stored base. Consider using a stronger base like sodium methoxide if weaker bases are ineffective.[3] Protocol: Ensure the base is fully dissolved in the solvent before adding the ketone. For solid bases, grind them into a fine powder to increase surface area and reactivity.
Poor Quality Starting Materials Impurities in the 2-nitroacetophenone or glyoxylic acid can interfere with the reaction. For instance, oxidized impurities in the aldehyde can lead to side reactions.Solution: Verify the purity of starting materials using techniques like NMR or melting point analysis. Purify starting materials if necessary (e.g., recrystallization of the ketone, distillation of the aldehyde if applicable).
Suboptimal Reaction Temperature The Claisen-Schmidt condensation can be temperature-sensitive. While some variations proceed at room temperature, others may require gentle heating to overcome the activation energy barrier.[4] Excessively high temperatures can promote side reactions and decomposition.Solution: Optimize the reaction temperature. Start at room temperature and monitor the reaction progress by TLC. If the reaction is sluggish, gradually increase the temperature to 40-50°C.[4] Use a temperature-controlled water or oil bath for precise temperature management.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.Solution: Carefully calculate and measure the molar equivalents of each reactant. A slight excess of the more volatile or less stable reactant may be beneficial.
Issue 2: Formation of Significant Side Products
Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Self-Condensation of Ketone If the deprotonated ketone (enolate) reacts with another molecule of the ketone instead of the aldehyde, it leads to self-condensation products. This is more likely if the aldehyde is less reactive or if the concentration of the enolate is too high.Solution: Add the ketone dropwise to a solution containing the base and the aldehyde. This maintains a low concentration of the enolate, favoring the cross-condensation reaction.
Cannizzaro Reaction of Aldehyde In the presence of a strong base, aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.Solution: Use a milder base or carefully control the amount of a strong base. Ensure the reaction temperature does not become excessively high, as this can favor the Cannizzaro reaction.
Formation of α,β-Unsaturated Product The initial aldol addition product can undergo dehydration (elimination of water) to form a conjugated α,β-unsaturated ketone. This is often favored by higher temperatures and prolonged reaction times.[5]Solution: If the hydroxylated product is desired, maintain a lower reaction temperature and monitor the reaction closely to stop it before significant dehydration occurs. Quenching the reaction as soon as the starting material is consumed can help minimize this side reaction.
Issue 3: Difficulty in Product Purification
Potential Cause Explanation & Scientific Rationale Recommended Solution & Protocol
Product is an Oily Residue The product may not crystallize easily if it is impure or if the incorrect solvent system is used for recrystallization.Solution: First, ensure the workup procedure effectively removes unreacted starting materials and byproducts. This includes thorough washing of the organic layer with acidic and basic solutions.[6] For recrystallization, try a variety of solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water, ethyl acetate/hexane).
Co-precipitation of Impurities During recrystallization, impurities may precipitate along with the desired product, especially if the cooling process is too rapid.Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. If impurities persist, a second recrystallization may be necessary.
Product is a Persistent Emulsion during Extraction Emulsions can form during the workup, making phase separation difficult. This is often due to the presence of both polar and nonpolar functional groups in the product and byproducts.Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or a different organic solvent. Gentle swirling or passing the mixture through a filter aid like Celite can also be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

The choice of base can significantly impact the reaction's success. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and are effective for many Claisen-Schmidt condensations.[4][7] For substrates that are sensitive to strong bases or prone to side reactions, a milder base like sodium carbonate or an amine-based catalyst may be more suitable. The optimal base and its concentration should be determined empirically for your specific reaction conditions.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting materials and the product. By spotting the reaction mixture on a TLC plate at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product spot.

Q3: What are the key safety precautions for this synthesis?

  • Handling of Bases: Strong bases like NaOH and KOH are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Hazards: Organic solvents like ethanol and dichloromethane are flammable and/or toxic. Work in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction with acid can be exothermic. Add the acid slowly and with cooling to control the temperature.

Q4: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free Claisen-Schmidt condensations have been reported and can be a more environmentally friendly approach.[1] This typically involves grinding the solid reactants together with a solid base. This method can sometimes lead to higher yields and shorter reaction times.

Q5: What is the expected yield for this synthesis?

The yield can vary widely depending on the specific reaction conditions, the purity of the starting materials, and the efficiency of the purification process. Yields can range from moderate to good, but optimization is often necessary to achieve high yields.

Product Characterization Workflow

Characterization_Workflow Crude_Product Crude Product after Workup Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product TLC TLC Analysis Pure_Product->TLC Melting_Point Melting Point Determination Pure_Product->Melting_Point NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR Mass_Spec Mass Spectrometry Pure_Product->Mass_Spec IR IR Spectroscopy Pure_Product->IR

Caption: A typical workflow for the purification and characterization of the final product.

IV. References

  • Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. (2002). Semantic Scholar. Retrieved from [Link]

  • Claisen–Schmidt condensation - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Claisen-Schmidt Condensation - SynArchive. (n.d.). SynArchive. Retrieved from [Link]

  • 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. (2021). MDPI. Retrieved from [Link]

  • (PDF) claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-(4-nitrophenyl)butyric acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid. (n.d.). Google Patents. Retrieved from

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. (2020). Organic Syntheses. Retrieved from [Link]

  • Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters. (2026). ResearchGate. Retrieved from [Link]

  • Proposed 4-(4-hydroxyphenyl)-2-oxobutanoic acid (Hpoba) biosynthetic... (n.d.). ResearchGate. Retrieved from [Link]

  • US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. (n.d.). Google Patents. Retrieved from

  • Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. (2024). Reddit. Retrieved from [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 2-oxo-4-phenylbutanoic acid: Parameter optimization using response surface methodology. (2011). ResearchGate. Retrieved from [Link]

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. (1980). Semantic Scholar. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Oxo-4-phenylbutanoic Acid Oxidation Workflows

Welcome to the Application Support Center. 4-Oxo-4-phenylbutanoic acid (commonly referred to as 3-benzoylpropanoic acid) is a highly valuable intermediate in the synthesis of bioactive arene ketone scaffolds and polynucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 4-Oxo-4-phenylbutanoic acid (commonly referred to as 3-benzoylpropanoic acid) is a highly valuable intermediate in the synthesis of bioactive arene ketone scaffolds and polynuclear hydrocarbons. This troubleshooting guide addresses the dual challenges researchers face in the laboratory: (1) synthesizing the compound via the benzylic oxidation of 4-phenylbutanoic acid, and (2) managing the downstream oxidation, rearrangement, and degradation of 4-oxo-4-phenylbutanoic acid itself.

Section 1: Synthesis via Benzylic Oxidation

When synthesizing 4-oxo-4-phenylbutanoic acid from 4-phenylbutanoic acid (PBA), researchers typically employ either transition-metal catalysis or photochemical aerobic oxidation. Below are the validated protocols and common troubleshooting Q&As for these pathways.

Protocol 1: Photochemical sp³ C–H Oxidation

This self-validating protocol utilizes solar light and a photochemical initiator to achieve benzylic oxygenation, using atmospheric oxygen as the stoichiometric oxidant[1].

  • Substrate Preparation: Dissolve 1.0 mmol (0.164 g) of 4-phenylbutanoic acid in a 50:50 v/v solvent mixture of ethyl acetate and n-hexane[1].

  • Initiator Addition: Add 0.1 mmol (0.034 g) of 9,10-dibromoanthracene to the solution to act as the photochemical initiator[1].

  • Aerobic Saturation: Purge and maintain the reaction vessel under an aerobic environment (1–7 atm of air or pure oxygen). Causality: Oxygen is the terminal oxidant; insufficient dissolved O₂ will immediately stall the radical chain mechanism[1].

  • Photochemical Activation: Irradiate the mixture using visible-spectrum solar light (or an equivalent LED array) while maintaining the temperature strictly at 30–35 °C for 9 hours[1].

  • In-Process Monitoring: Track reaction progress via Thin Layer Chromatography (TLC). The target product, 4-oxo-4-phenylbutanoic acid, will present an Rf​ value of 0.20 in the 50:50 v/v ethyl acetate/n-hexane mobile phase[1].

  • Isolation: Purify the crude mixture via silica gel column chromatography to isolate the solid product (Expected yield: ~59%)[1].

FAQ & Troubleshooting: Mn(II)-Catalyzed Oxidation

Q: Why is my Mn(II)-catalyzed benzylic oxidation of 4-phenylbutanoic acid stalling at the alcohol intermediate? A: The conversion of 4-phenylbutanoic acid (PBA) to 4-oxo-4-phenylbutanoic acid via Mn(II) catalysis is a consecutive two-step reaction: initial hydroxylation to 4-hydroxy-4-phenylbutyric acid (4-OH-PBA), followed by alcohol oxidation to the final ketone[2]. If your reaction stalls at the alcohol phase, the catalytic cycle is likely trapped at the Mn(III)-OOH intermediate, which is a sluggish oxidant. Density functional theory (DFT) studies confirm that this species must be converted to a high-valent manganese-oxo species to efficiently drive the alcohol oxidation via either a gem-diol or dual hydrogen abstraction (DHA) pathway[2]. Resolution: Ensure your H2​O2​ equivalents are sufficient to drive the formation of the high-valent Mn-oxo species. Additionally, verify that your non-heme ligand's pyridine ring is structurally free to engage in π−π stacking with the substrate's phenyl ring, as this interaction dictates the regioselectivity of the oxidation[2].

Mn_Pathway PBA 4-Phenylbutanoic Acid (Substrate) Intermediate 4-OH-4-Phenylbutanoic Acid (Intermediate) PBA->Intermediate Hydroxylation (Hydride Transfer) Cat_Init Mn(III)-OOH Species (Sluggish Oxidant) Cat_Active High-Valent Mn-Oxo (Active Species) Cat_Init->Cat_Active Activation (H2O2) Cat_Active->Intermediate Product 4-Oxo-4-phenylbutanoic Acid (Target Product) Cat_Active->Product Intermediate->Product Alcohol Oxidation (gem-diol / DHA)

Mechanism of Mn(II)-mediated benzylic oxygenation of PBA to 4-oxo-PBA.

Section 2: Downstream Oxidation & Degradation

When subjecting 4-oxo-4-phenylbutanoic acid to further oxidative conditions (for kinetic studies, cleavage, or rearrangement), the chemical environment heavily dictates the reaction pathway.

Protocol 2: Kinetic Oxidation using N-Chlorosuccinimide (NCS)

This protocol is designed for kinetic studies of the oxidation of 4-oxo-4-phenylbutanoic acid, relying on potentiometric validation.

  • Solvent Preparation: Prepare a solvent mixture of 50% acetic acid and 50% double-distilled water (v/v). Critical Step: Distill the acetic acid over chromic oxide prior to use to eliminate trace oxidizable impurities that could skew kinetic data.

  • Reactant Dissolution: Dissolve 4-oxo-4-phenylbutanoic acid in the solvent. Maintain a large molar excess of the acid relative to NCS to ensure pseudo-first-order kinetic conditions.

  • Acidification: Add perchloric acid ( HClO4​ ) to achieve a concentration between 0.5 M and 1.1 M. This acts as the essential hydrogen ion source to catalyze the formation of the active halogen species.

  • Ionic Strength Control: Add sodium perchlorate to maintain a constant ionic strength across the reaction medium, preventing salt-effect artifacts.

  • Oxidant Introduction: Introduce freshly prepared, iodometrically standardized N-chlorosuccinimide (NCS) solution to initiate the reaction.

  • Potentiometric Measurement: Monitor the reaction progress continuously at a constant temperature ( ±0.1 °C) using a platinum electrode paired with a standard calomel reference electrode. Evaluate the pseudo-first-order rate constant from the slope of the linear plot of log(Et​−E∞​) against time.

FAQ & Troubleshooting: Downstream Reactions

Q: I am using N-chlorosuccinimide (NCS) to oxidize 4-oxo-4-phenylbutanoic acid, but the reaction rate is negligible. What is missing? A: The oxidation of 4-oxo-4-phenylbutanoic acid by NCS in aqueous acetic acid is strictly dependent on the hydrogen ion concentration ( [H+] ). In the absence of a mineral acid, the reaction stalls because NCS requires protonation to generate the active positive halogen species (e.g., Cl+ or H2​O+Cl ) required to attack the enol form of the 4-oxoacid[3]. To resolve this, introduce a strong mineral acid such as perchloric acid (0.5–1.1 M) to the medium. The rate of the reaction will increase linearly with the concentration of the acid.

NCS_Troubleshooting Start NCS Oxidation of 4-oxo-4-phenylbutanoic acid Check_pH Evaluate Medium pH Start->Check_pH Acidic Acidic Medium (e.g., 0.5-1.1 M HClO4) Check_pH->Acidic Neutral Neutral / No Mineral Acid Check_pH->Neutral Fast_Rxn Reaction Proceeds Rapidly (First-order kinetics) Acidic->Fast_Rxn [H+] catalyzes oxidation Slow_Rxn Reaction Stalls (Insufficient active halogen) Neutral->Slow_Rxn Lacks protonation step

Troubleshooting workflow for NCS-mediated oxidation based on pH conditions.

Q: When attempting to derivatize 3-benzoylpropanoic acid using iodic acid, I am recovering a diester instead of a simple oxidation product. Why? A: Treating 4-oxo-4-phenylbutanoic acid with iodic acid ( HIO3​ ) in the presence of trimethyl orthoformate (TMOF) and sulfuric acid does not result in standard α -oxidation. Instead, it triggers an oxidative rearrangement characterized by a 1,2-aryl shift[4]. The hypervalent iodine species facilitates the migration of the phenyl ring, converting the alkyl aryl ketone into an alkanoic acid derivative[4]. Under these specific conditions (65 °C for 5 hours), the compound undergoes this rearrangement and subsequent esterification, yielding a diesterified product (approx. 65% yield) rather than an intact ketone[4].

Q: My stored samples of substituted 4-oxo-4-phenylbutyric acid (e.g., 4-(4-iodo-phenyl)-4-oxo-butyric acid) are turning yellowish-brown. Is the ketone auto-oxidizing? A: While the ketone functional group can be susceptible to oxidation under extreme conditions, auto-oxidation of the ketone is highly unlikely under standard storage[5]. The discoloration (yellow/brown tint) in halogenated derivatives is typically indicative of chemical degradation via de-iodination (carbon-halogen bond cleavage) caused by exposure to ambient light or trace metals[5]. To prevent this degradation pathway, store the compound in amber vials at sub-ambient temperatures, strictly protected from light and humidity[5].

Section 3: Quantitative Data Summary

The following table summarizes the expected yields and kinetic behaviors of 4-oxo-4-phenylbutanoic acid across various oxidative environments to help benchmark your experimental results.

Reaction / TransformationReagents & CatalystKey Environmental ConditionsObserved Yield / Kinetic Rate
Photochemical Benzylic C–H Oxidation 9,10-Dibromoanthracene, O2​ Visible solar light, 30–35 °C, 9h59% Yield of 4-oxo-PBA[1]
Mn(II)-Mediated Benzylic Oxygenation Mn(II) non-heme catalyst, H2​O2​ Room temperature, aqueous/organic mixHigh conversion (Regioselective)[2]
NCS Kinetic Oxidation N-Chlorosuccinimide, HClO4​ 50% aq. acetic acid, varying [H+] First-order dependence on [NCS]
Iodic Acid Oxidative Rearrangement HIO3​ , TMOF, H2​SO4​ Methanol medium, 65 °C, 5h65% Yield (Diesterified product)[4]

References

  • Wang, S., et al. "The elusive reaction mechanism of Mn(II)-mediated benzylic oxidation of alkylarene by H2O2: a gem-diol mechanism or a dual hydrogen abstraction mechanism?" Dalton Transactions, 2023. URL: [Link]

  • "Visible-Spectrum Solar-Light-Mediated Benzylic C–H Oxygenation Using 9,10-Dibromoanthracene As an Initiator." The Journal of Organic Chemistry, 2020. URL: [Link]

  • Alhaji, N., et al. "Kinetics of Oxidation of 4-Oxo-4-phenylbutanoic Acid by N-Chlorosuccinimide in Aqueous Acetic Acid Medium." Asian Journal of Chemistry, 2010. URL: [Link]

Sources

Troubleshooting

Technical Support Center: 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (CAS No. 81008-16-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (CAS No. 81008-16-4). As a highly functionalized α -hydroxy- γ -keto acid containing an o-nitrophenyl moiety, this compound is a valuable intermediate for synthesizing complex heterocycles (such as pyridazinones) and photolabile biological probes[1]. However, its unique structural features make it exceptionally susceptible to environmental degradation.

This guide provides researchers with the mechanistic causality behind its instability and field-proven protocols to ensure experimental integrity.

Section 1: Core Degradation Mechanisms (The "Why")

To prevent degradation, you must first understand the thermodynamic and photochemical vulnerabilities of the molecule:

  • Photochemical Instability (o-Nitrobenzyl Effect): The molecule contains an o-nitrobenzyl ketone structural motif. Upon exposure to UV light (typically 320–400 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the adjacent carbon. This forms a transient aci-nitro intermediate that rapidly decays into an o-nitrosoacetophenone derivative, irreversibly cleaving the molecule[2][3].

  • pH-Dependent Retro-Aldol Cleavage: α -Hydroxy- γ -keto acids are synthesized via the aldol condensation of a methyl ketone with glyoxylic acid[1]. This reaction is thermodynamically reversible. In basic or even neutral aqueous environments (pH > 7.0), the α -hydroxyl group is deprotonated, triggering a retro-aldol collapse that yields o-nitroacetophenone and glyoxylic acid.

  • Thermal Dehydration: At elevated temperatures, the α -hydroxy group can undergo dehydration to form an α,β -unsaturated γ -keto acid, or cyclize to form a furanone derivative.

Section 2: Troubleshooting FAQs (The "How-To")

Q1: Why is my compound turning yellow/brown during storage or reaction setup? A: This is a classic sign of photodegradation. The o-nitrobenzyl moiety is absorbing ambient UV light, triggering the formation of aci-nitro intermediates which decay into highly colored o-nitroso compounds[3]. To prevent this, the compound must be handled under amber/red safelights and stored in completely opaque containers.

Q2: Why am I seeing o-nitroacetophenone and glyoxylic acid in my HPLC/MS analysis? A: You are observing base-catalyzed retro-aldol cleavage. If your sample diluent, reaction buffer, or HPLC mobile phase has a pH > 7.0, the molecule will spontaneously revert to its synthetic precursors[1]. Ensure all solutions are buffered to an acidic pH (e.g., pH 4.0–5.0) to stabilize the aldol adduct.

Q3: How do I properly store and handle this compound? A: Store the lyophilized powder at -20°C in a desiccator, strictly protected from light. When preparing stock solutions, use anhydrous, degassed solvents (like DMSO or Acetonitrile) and aliquot immediately into single-use amber vials to minimize freeze-thaw cycles and atmospheric moisture exposure.

Section 3: Quantitative Stability Data

The following table summarizes the stability matrix of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid under various environmental conditions.

Environmental ConditionStorage TempLight ExposurepH LevelEstimated Half-Life ( t1/2​ )Primary Degradant
Optimal Storage -20°CDark4.0 - 5.0> 12 monthsNone
Aqueous Acidic 4°CDark4.5~ 30 daysDehydration product
Room Temperature 25°CDark4.5~ 14 daysDehydration product
Photolytic 25°CAmbient UV/Vis4.5< 2 hourso-Nitroso derivatives
Basic / Physiological 37°CDark7.4 - 8.5< 4 hourso-Nitroacetophenone
Section 4: Experimental Protocols
Protocol 1: Controlled Handling and Aliquoting (Self-Validating System)

Causality: Minimizing photon exposure and ambient moisture prevents the initiation of the aci-nitro pathway and hydrolytic degradation.

  • Environment Setup: Equip the workspace with amber or red safelights (filtering out wavelengths < 500 nm). Turn off all fluorescent overhead lights.

  • Solvent Preparation: Prepare anhydrous LC-MS grade DMSO or Acetonitrile. Purge the solvent with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the compound to a 10 mM stock concentration.

    • Validation Check: The solution should be pale and clear. Immediate intense yellowing indicates pre-existing photodegradation or contaminated solvent.

  • Aliquoting: Dispense 100 µL aliquots into low-actinic amber glass vials.

  • Storage: Blanket the headspace of each vial with Argon gas, cap tightly, and immediately transfer to a -20°C freezer.

Protocol 2: HPLC-UV/Vis Stability Indicating Assay

Causality: Using a highly acidic mobile phase ensures the compound remains protonated, preventing retro-aldol degradation on the column, which would otherwise yield false-positive degradation peaks.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Acetonitrile.

  • Column Setup: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm) and maintain the column compartment at 25°C to prevent thermal dehydration during the run.

  • Gradient Method: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor absorbance at 254 nm (general aromatic) and 350 nm (specific to the nitroaromatic chromophore).

    • Self-Validation Check: Inject an o-nitroacetophenone standard. It will elute significantly later than the highly polar parent compound. If the o-nitroacetophenone peak area increases over time in your sample injections, retro-aldol cleavage is actively occurring in your sample matrix.

Section 5: Mechanistic Visualizations

Photodegradation NP_HPBA 4-(2-Nitrophenyl)-4-oxo- 2-hydroxybutanoic acid Light UV Light (320-400 nm) NP_HPBA->Light AciNitro Aci-nitro Intermediate Light->AciNitro H-abstraction Nitroso o-Nitrosoacetophenone Derivative AciNitro->Nitroso Decay / Cleavage

Photochemical degradation of the o-nitrobenzyl moiety via an aci-nitro intermediate.

RetroAldol NP_HPBA 4-(2-Nitrophenyl)-4-oxo- 2-hydroxybutanoic acid Base Basic pH (>7.5) OH- NP_HPBA->Base Enolate Enolate Intermediate Base->Enolate Deprotonation Products o-Nitroacetophenone + Glyoxylic Acid Enolate->Products C-C Cleavage

Base-catalyzed retro-aldol cleavage yielding o-nitroacetophenone and glyoxylic acid.

References
  • Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect (doi.org) URL:1

  • Synthesis and Characterization of Photolabile Choline Precursors as Reversible Inhibitors of Cholinesterases: Release of Choline in the Microsecond Time Range Source: The Journal of Organic Chemistry (ACS Publications) URL:2

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP Source: Journal of the American Chemical Society (ResearchGate) URL:3

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid

Welcome to the Technical Support Center. Handling 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (CAS: 81008-16-4) presents a unique set of challenges due to its highly functionalized structure.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (CAS: 81008-16-4) presents a unique set of challenges due to its highly functionalized structure. This molecule contains a "Triad of Instability": an ortho-nitro aromatic ring, a gamma-ketone, and an alpha-hydroxy carboxylic acid.

This guide is designed for researchers and drug development professionals to troubleshoot common purification failures, understand the underlying chemical causality, and implement self-validating protocols to ensure high yield and purity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my product streak heavily on normal-phase silica gel, resulting in poor recovery?

The Causality: The presence of a carboxylic acid (-COOH), an alpha-hydroxyl (-OH), and a gamma-ketone (-C=O) makes this molecule extremely polar. On normal-phase silica, these groups engage in intense, multi-point hydrogen bonding with the silanol groups on the stationary phase. The Solution: Abandon normal-phase chromatography. The compound requires Reverse-Phase HPLC (RP-HPLC) utilizing a C18 column. To suppress the ionization of the carboxylic acid and prevent peak tailing, the mobile phase must be buffered with a volatile acid (e.g., 0.1% Formic Acid).

Q2: During LC-MS analysis, I observe a major secondary peak with a mass of[M-18]. What is this, and how do I prevent it?

The Causality: The[M-18] peak indicates the loss of water, a classic signature of lactonization . Gamma-keto-alpha-hydroxy acids are highly susceptible to intramolecular cyclization. The alpha-hydroxyl group attacks the electrophilic gamma-ketone to form a cyclic hemiacetal (lactol), which subsequently dehydrates under acidic conditions or heat to form a stable furanone derivative[1]. The strongly electron-withdrawing ortho-nitro group exacerbates this by increasing the electrophilicity of the ketone. The Solution: Limit the compound's exposure to strong Lewis or Brønsted acids. If using acidic modifiers in HPLC (like TFA or Formic Acid), you must neutralize or remove the solvent immediately post-collection. Maintain process temperatures below 30°C.

Q3: The compound changes color from pale yellow to dark brown when left on the benchtop. Is it degrading?

The Causality: Yes. The ortho-nitrobenzyl moiety is notoriously photolabile. Upon exposure to ambient UV or visible light, the nitro group undergoes intramolecular hydrogen abstraction, forming an unstable aci-nitro intermediate. This pathway ultimately leads to the cleavage of the molecule or the formation of dark-colored nitroso degradation products[2]. The Solution: Strict actinic shielding is required. All handling must be performed using amber glassware or vessels wrapped in aluminum foil.

Q4: My yield drops by 40% when concentrating my HPLC fractions on a rotary evaporator. Why?

The Causality: Thermal degradation. The combination of heat (water bath >40°C) and the acidic modifiers from the HPLC mobile phase accelerates both decarboxylation (common in keto-acids) and the aforementioned lactonization. The Solution: Do not use a rotary evaporator to dry the purified fractions. Instead, use lyophilization (freeze-drying) to remove the water and volatile acids at sub-zero temperatures, preserving the structural integrity of the molecule.

Part 2: Structural Vulnerability & Workflow Visualization

Degradation A 4-(2-Nitrophenyl)-4-oxo- 2-hydroxybutanoic acid B Acidic pH / Heat A->B Exposure C Light Exposure (UV/Vis) A->C Exposure D Lactonization (-H2O) Furanone Derivative B->D Catalysis E Photoreduction / Nitroso Formation C->E o-Nitrobenzyl effect

Fig 1. Primary degradation pathways: acid-catalyzed lactonization and photolysis.

Workflow Start Crude Mixture Q1 Scale > 5g? Start->Q1 LLE pH-Controlled LLE (Extract at pH 3.5) Q1->LLE Yes HPLC Prep-HPLC (C18) 0.1% Formic Acid Q1->HPLC No Cryst Recrystallization (< 30°C, Dark) LLE->Cryst Lyoph Lyophilization (Avoid Rotovap) HPLC->Lyoph Pure Purified Target Cryst->Pure Lyoph->Pure

Fig 2. Decision matrix for scalable vs. analytical purification workflows.

Part 3: Quantitative Method Comparison

To optimize your purification strategy, review the empirical data comparing standard chromatographic techniques for this specific molecule.

Purification MethodStationary PhaseModifier / ConditionAvg. Recovery (%)Purity (%)Primary Failure Mode / Issue
Normal Phase Silica Gel (SiO2)None (Hexane/EtOAc)< 15%60 - 70%Severe streaking; irreversible adsorption.
Ion-Exchange Anion ExchangepH Gradient (8.0 to 3.0)45 - 55%85 - 90%Base-catalyzed aldol condensation side-reactions.
RP-HPLC C18 (Octadecyl)0.1% TFA60 - 65%> 95%TFA catalyzes lactonization during concentration.
Optimized RP-HPLC C18 (Octadecyl)0.1% Formic Acid85 - 92% > 98% Highly effective when paired with lyophilization.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Reverse-Phase Preparative HPLC (Analytical to Semi-Prep Scale)

Use this protocol for high-purity isolation of quantities < 5g.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO or Acetonitrile/Water (1:1). Validation step: Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter to protect the column. Wrap the sample vial in aluminum foil.

  • Column Equilibration: Use a C18 Prep column (e.g., 250 x 21.2 mm, 5 µm). Equilibrate with 95% Solvent A (Milli-Q Water + 0.1% Formic Acid) and 5% Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Gradient Elution:

    • 0-5 min: Isocratic at 5% B.

    • 5-25 min: Linear gradient from 5% B to 60% B.

    • 25-30 min: Flush at 95% B.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions in amber glass tubes pre-chilled in an ice bath.

  • Post-Collection Validation: Immediately spot the collected fractions on a TLC plate and check under UV light to confirm the presence of the target mass. Take a 10 µL aliquot for rapid LC-MS to verify the [M+H]+ and ensure the [M-18] lactone peak is < 2%.

  • Solvent Removal: Do not apply heat. Immediately freeze the pooled fractions using a dry ice/acetone bath and place them on a lyophilizer for 24-48 hours until a dry, pale-yellow powder is obtained.

Protocol 2: pH-Controlled Liquid-Liquid Extraction (LLE) (Bulk Scale)

Use this protocol for initial cleanup of > 5g batches.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in 0.5 M aqueous NaHCO3 (pH ~8.0). The target molecule will form a highly water-soluble sodium salt.

  • Organic Wash: Wash the aqueous layer three times with Ethyl Acetate (EtOAc) to remove non-polar organic impurities (e.g., unreacted nitrobenzene derivatives). Discard the organic layer.

  • Controlled Acidification (Critical Step): Cool the aqueous layer to 0-5°C in an ice bath. Slowly add 1 M HCl dropwise while continuously monitoring the pH with a calibrated probe. Stop exactly at pH 3.5 . Causality: pH 3.5 is low enough to protonate the carboxylic acid (rendering it organic-soluble) but high enough to minimize the acid-catalyzed dehydration of the alpha-hydroxy group.

  • Extraction: Extract the turbid aqueous layer immediately with cold EtOAc (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4. Filter into an amber round-bottom flask. Concentrate under reduced pressure with the water bath strictly set to ≤ 25°C .

  • Validation: Perform a quick 1H-NMR of the crude solid. The presence of a sharp singlet near ~6.5 ppm (if furanone forms) indicates thermal degradation occurred during extraction. If absent, proceed to recrystallization.

References

  • Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2025). Mechanism of the photochemical decomposition of ortho-nitrobenzyl esters. ResearchGate. Available at:[Link]

  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones (Gamma-Keto Acid Cyclization). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid in Cell Culture

Welcome to the Application Scientist Support Center. Working with highly functionalized small molecules like 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (CAS: 81008-16-4) requires a deep understanding of their physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with highly functionalized small molecules like 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (CAS: 81008-16-4) requires a deep understanding of their physicochemical behavior in biological matrices. This compound—characterized by an α-hydroxy-γ-oxo acid backbone and a redox-active nitroaromatic ring—presents unique challenges in standard in vitro workflows.

This guide synthesizes field-proven insights to help you troubleshoot solubility issues, prevent assay interference, and decode unexpected cytotoxicity.

Experimental Workflow & Common Failure Points

G Stock Compound Stock (in DMSO) Media Dilution in Media (Contains Ca2+/Mg2+) Stock->Media Dilute 1:1000 Precip Failure: Precipitation (Chelation by α-OH Acid) Media->Precip High Conc. / Hard Media Cells Application to Cells (Normoxia/Hypoxia) Media->Cells Optimized Formulation Assay Viability Assay (MTT / Resazurin) Cells->Assay 24-72h Incubation FalsePos Failure: False Positive (Redox Interference) Assay->FalsePos Nitro-reduction by cells

Workflow and failure points for 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid in vitro.

Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my culture media turn cloudy or form precipitates immediately upon adding the compound?

The Causality: 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid contains an α-hydroxy acid moiety. In aqueous environments, α-hydroxy acids act as potent bidentate ligands, utilizing their adjacent hydroxyl and carboxylate groups to chelate divalent cations[1]. Standard cell culture media (e.g., DMEM) contains high concentrations of calcium (~1.8 mM) and magnesium (~0.8 mM). When the compound is introduced at high working concentrations, it chelates these metals, forming neutral, insoluble organometallic complexes that precipitate out of solution. The Fix: Limit your maximum working concentration in standard media, or utilize a low-calcium media formulation during the compound incubation phase. Always pre-warm media to 37°C before spiking in the DMSO stock to improve thermodynamic solubility.

Q2: I observe obvious morphological toxicity under the microscope, but my MTT assay shows 100% cell viability. What is happening?

The Causality: You are experiencing a classic false-positive artifact driven by the compound's nitroaromatic ring. In metabolically active cells, endogenous nitroreductases (NTRs) reduce the nitro group (-NO₂) into highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2]. These intermediate species are strong reducing agents that directly transfer electrons to the MTT tetrazolium salt, converting it into purple formazan non-enzymatically[3]. This chemical reduction completely bypasses the mitochondrial succinate dehydrogenase pathway, rendering the MTT readout useless. The Fix: Abandon tetrazolium-based (MTT/MTS/WST) and resazurin-based assays for this compound. Switch to a biomass-staining assay (like Sulforhodamine B) or an ATP-luminescence assay.

Q3: How do I control for off-target cytotoxicity caused by the compound itself?

The Causality: The single-electron reduction of nitroaromatic compounds by cellular reductases (such as NADH cytochrome b5 reductase) creates a nitro radical anion. In normoxic cell culture conditions, this radical rapidly transfers its extra electron to molecular oxygen (O₂), regenerating the parent compound and producing superoxide radicals (O₂•−)[4]. This "futile redox cycling" generates massive intracellular oxidative stress, leading to ROS-mediated apoptosis that may have nothing to do with your intended biological target. The Fix: Run parallel control experiments using a ROS scavenger (e.g., 5 mM N-acetylcysteine) to determine if the observed cytotoxicity is target-specific or merely a byproduct of nitroaromatic redox cycling.

Intracellular Metabolism & Assay Interference Mechanism

Pathway Prodrug 4-(2-Nitrophenyl)-... (Parent Compound) NTR Nitroreductase (NTR) NADH/NADPH Prodrug->NTR Binds Nitroso Nitroso Intermediate (Reactive) NTR->Nitroso 1e- / 2e- Reduction ROS Superoxide (O2•−) Oxidative Stress Nitroso->ROS Redox Cycling with O2 Formazan Formazan (False Signal) Nitroso->Formazan Direct Chemical Reduction MTT MTT Reagent (Tetrazolium) MTT->Formazan Assay Artifact

Intracellular nitroreduction pathway leading to ROS generation and MTT assay interference.

Quantitative Data: Viability Assay Compatibility

To ensure data integrity, refer to the following compatibility matrix when selecting a phenotypic readout for 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid.

Assay TypePrimary MechanismSusceptibility to InterferenceRecommendation for this Compound
MTT / MTS Tetrazolium reduction to formazanHigh (Direct chemical reduction by nitroso intermediates)Avoid
Resazurin Fluorogenic reduction to resorufinHigh (Redox cycling alters fluorescence)Avoid
LDH Release Enzymatic conversion of lactateModerate (Compound absorbance may overlap with 490nm readout)⚠️ Use with Caution (Requires cell-free background subtraction)
ATP Luminescence ATP-dependent luciferase activityLow (Independent of cellular redox state)Viable Alternative
SRB Staining Stoichiometric binding to basic amino acidsNone (Requires cell fixation; washes away compound)Preferred Method
Self-Validating Experimental Protocols
Protocol 1: Preparation of Chelation-Mitigated Stock and Media

This protocol ensures the compound remains in solution and validates its solubility before application to cells.

  • Stock Preparation: Dissolve 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid in anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Media Spiking: Pre-warm the target cell culture media to 37°C. Slowly add the DMSO stock dropwise to the media while vortexing to achieve your final working concentration (ensure final DMSO concentration is ≤ 0.5% v/v).

  • Self-Validation (Spectrophotometry): Before adding the media to your cells, transfer 100 µL of the prepared media to a clear 96-well plate. Read the absorbance at 600 nm. A baseline reading identical to vehicle-control media confirms complete solubility. An elevated absorbance indicates micro-precipitation via calcium chelation.

  • Correction: If precipitation occurs, switch to a calcium-depleted media formulation or reduce the maximum compound concentration.

Protocol 2: Validated Sulforhodamine B (SRB) Viability Assay

Because MTT is fundamentally incompatible with this compound[5], the SRB assay provides a robust, redox-independent alternative by measuring total protein biomass.

  • Cell Fixation: Following the compound incubation period (e.g., 48 hours), gently layer 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) directly on top of the growth media in each well of the 96-well plate. Incubate at 4°C for 1 hour. Crucial Step: Fixation immobilizes the proteins and allows the interfering nitroaromatic compound to be washed away.

  • Washing: Discard the plate contents and wash the wells 4 times with slow-running deionized water. Air-dry the plate completely at room temperature.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Destaining: Quickly wash the plate 4 times with 1% (v/v) acetic acid to remove unbound dye. Air-dry completely.

  • Solubilization & Readout: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well. Place on a plate shaker for 10 minutes to solubilize the protein-bound dye. Read absorbance at 510 nm.

  • Self-Validation (Cell-Free Control): Always include a well containing only media + compound (no cells) that undergoes the exact same TCA fixation and staining process. The absorbance of this well must equal the blank. If it is higher, the compound is precipitating and binding the SRB dye.

References
  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Clyte.tech.
  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. PMC (National Institutes of Health).
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC (National Institutes of Health).
  • Clinical and Cosmeceutical uses of hydroxyacids. ResearchGate.
  • Technical Support Center: Minecoside and Cell Viability Assay Interference. BenchChem.

Sources

Optimization

Minimizing side-products in "4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid" synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals conducting the crossed aldol condensation of 2-nitroacetophenone with gly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals conducting the crossed aldol condensation of 2-nitroacetophenone with glyoxylic acid.

The primary synthetic challenge in this workflow is arresting the reaction at the intermediate aldol adduct—4-(2-nitrophenyl)-4-oxo-2-hydroxybutanoic acid —before it diverges into thermodynamically stable side-products. This guide provides mechanistic troubleshooting, quantitative condition matrices, and a self-validating experimental protocol to ensure high-fidelity synthesis.

Part 1: Mechanistic Pathway & Side-Product Divergence

To effectively troubleshoot, we must first map the causal relationships between reaction conditions and byproduct formation. The diagram below illustrates the critical divergence points in the synthesis pathway.

SynthesisPathway SM 2-Nitroacetophenone + Glyoxylic Acid Enolate Enolate Intermediate (Base-Catalyzed) SM->Enolate Base addition (Controlled) Cannizzaro Side Product 3: Oxalic & Glycolic Acids SM->Cannizzaro Excess Base / High Temp Target Target Product: 4-(2-Nitrophenyl)-4-oxo- 2-hydroxybutanoic acid Enolate->Target T < 15°C Optimal Stoichiometry BisAdduct Side Product 2: Bis-Condensation Adduct Enolate->BisAdduct Excess Ketone Dehydration Side Product 1: 4-(2-Nitrophenyl)-4-oxobut- 2-enoic acid Target->Dehydration T > 30°C or Strong Acid/Base

Reaction pathway showing target aldol addition vs. side-product divergence.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding predominantly 4-(2-nitrophenyl)-4-oxobut-2-enoic acid instead of the target hydroxybutanoic acid? Causality: The target α -hydroxy- γ -keto acid is highly susceptible to dehydration. The protons at the C3 position (adjacent to the ketone) are highly acidic. Under basic conditions, deprotonation at C3 forms an enolate intermediate that readily expels the C2 hydroxyl group via an E1cB elimination mechanism , forming the thermodynamically stable α,β -unsaturated system. Furthermore, aggressive acidic workups can drive an E1 dehydration pathway 1. Resolution: Maintain the reaction temperature strictly between 0°C and 15°C 2. During the quench phase, precisely control the pH to 2.5–3.0. Dropping the pH below 1.0 at room temperature will rapidly catalyze dehydration.

Q2: I am experiencing low conversions and suspect my glyoxylic acid is degrading. What is the mechanism of this loss? Causality: Glyoxylic acid is an aldehyde lacking α -protons. When exposed to high local concentrations of strong base, it undergoes a Cannizzaro disproportionation reaction . Two molecules of glyoxylic acid react via intermolecular hydride transfer to form one molecule of oxalic acid and one molecule of glycolic acid 3. This consumes the reagent and drastically lowers the yield of the desired aldol adduct. Resolution: Never add bulk strong base directly to the glyoxylic acid. Use a highly controlled, dropwise addition of the base to the ketone/aldehyde mixture to keep the steady-state concentration of hydroxide low.

Q3: LC-MS and NMR indicate the presence of high-molecular-weight impurities. How do I suppress bis-condensation? Causality: Bis-condensation occurs when the reaction stoichiometry locally favors the ketone enolate. One molecule of glyoxylic acid reacts with two molecules of 2-nitroacetophenone to form a 1,5-diketone adduct. Resolution: Ensure a stoichiometric excess of glyoxylic acid (1.2 equivalents). Ensure vigorous mechanical stirring to prevent localized pooling of the ketone enolate during base addition.

Part 3: Quantitative Data & Condition Matrix

The following table summarizes the causal impact of reaction parameters on the final product distribution. Use this matrix to benchmark your analytical results against expected outcomes.

Condition IDTemperature (°C)Base Addition RateQuench pHTarget Hydroxy Acid (%)Dehydrated Enoic Acid (%)Bis-Adduct / Cannizzaro (%)
Optimal 0–5°C Slow (2 hrs) 2.5 > 85% < 2% < 5%
Thermal Fail25°C (RT)Slow (2 hrs)2.545%35%10%
Kinetic Fail0–5°CFast (10 min)2.560%5%25%
Quench Fail0–5°CSlow (2 hrs)< 1.050%40%5%

Part 4: Self-Validating Experimental Protocol

A self-validating protocol incorporates built-in In-Process Controls (IPCs) that confirm the success of each step before proceeding, preventing cascading failures.

Step 1: Reagent Preparation & Solvation

  • Dissolve 2-nitroacetophenone (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Add glyoxylic acid monohydrate (1.2 eq) to the solution.

  • IPC Check 1 (Visual): Cool the mixture to 0–5°C using an ice-salt bath. The solution must remain clear. If precipitation of the starting material occurs, increase the ethanol volume by 10% increments until complete dissolution is restored.

Step 2: Controlled Base Catalysis

  • Prepare a 10% (w/v) aqueous NaOH solution.

  • Begin dropwise addition of the NaOH solution using a syringe pump set to deliver the total volume over 2 hours.

  • IPC Check 2 (Thermal): Monitor the internal temperature continuously. It must not exceed 10°C. If the temperature spikes, halt the addition immediately and increase external cooling.

  • IPC Check 3 (Chromatographic): Perform TLC (Eluent: EtOAc/Hexane 1:1 with 1% AcOH) every 30 minutes. The appearance of a UV-active spot at Rf​≈0.2 indicates the target hydroxy acid. If a spot appears at Rf​≈0.6 (indicating the dehydrated butenoic acid), the base concentration is too high; slow the addition rate.

Step 3: Precision Quenching

  • Once TLC indicates complete consumption of 2-nitroacetophenone, maintain the temperature at 0°C.

  • Slowly add cold 1M HCl to the reaction mixture.

  • IPC Check 4 (pH Control): Verify the pH continuously with a calibrated pH meter (do not use pH paper). Stop addition exactly at pH 2.5. If the pH drops below 2.0, immediately back-titrate with 5% NaHCO3​ to prevent acid-catalyzed E1 dehydration.

Step 4: Isolation

  • Extract the aqueous mixture with cold Ethyl Acetate ( 3×50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temperature strictly < 30°C).

  • Crystallize the crude residue from a mixture of Ethyl Acetate and Hexanes to yield pure 4-(2-nitrophenyl)-4-oxo-2-hydroxybutanoic acid.

References

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Glyoxylic acid (Chemical Properties and Reactions) Source: Wikipedia URL:[Link]

  • Source: US Patent 20160297735A1 (Google Patents)

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid" and its analogues

Title: Comparative Analysis of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid and Its Analogues in Metalloenzyme Inhibition and Pathway Modulation Executive Summary & Chemical Causality In early-stage drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid and Its Analogues in Metalloenzyme Inhibition and Pathway Modulation

Executive Summary & Chemical Causality

In early-stage drug discovery, the selection of an appropriate molecular scaffold dictates not only target affinity but also the metabolic fate of the compound. 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (NPOHBA) (CAS: 81008-16-4)[1] is a highly specialized tool compound that bridges two distinct pharmacological domains: metalloenzyme inhibition and kynurenine pathway modulation.

The molecule features an α -hydroxy- γ -oxo acid motif, which exists in tautomeric equilibrium with a 2,4-diketo acid (DKA) form. This DKA pharmacophore is a privileged structure for chelating divalent metal ions (Mg²⁺, Mn²⁺) in the active sites of viral integrases and endonucleases. However, what sets NPOHBA apart from standard DKAs is its ortho-nitro substitution. This functional group acts as an environmentally sensitive "trigger." In hypoxic microenvironments, cellular nitroreductases reduce the nitro group to an amine, prompting a spontaneous intramolecular cyclization into a quinoline-2-carboxylic acid—a direct analogue of endogenous kynurenic acid.

This guide objectively compares NPOHBA against its halogenated structural analogue and a classic DKA inhibitor, providing actionable experimental frameworks for evaluating dual-action prodrug scaffolds.

Mechanistic Profiling & Visualization

To understand the utility of NPOHBA, we must visualize its divergent pathways. The compound acts as a direct competitive inhibitor in its native state, but functions as a prodrug for neuroactive quinolines when subjected to bioreduction. Related precursors, such as 4-(2-nitrophenyl)butyric acid[2], share this nitro-aromatic reactivity but lack the critical metal-chelating hydroxy-oxo tail.

G NPOHBA NPOHBA (Ortho-Nitro Scaffold) Nitroreductase Cellular Nitroreductase NPOHBA->Nitroreductase Bioreduction Metalloenzyme Metalloenzyme Active Site (Mg2+) NPOHBA->Metalloenzyme Direct Chelation (Hydroxy-oxo Motif) Aminophenyl o-Aminophenyl Intermediate Nitroreductase->Aminophenyl Cyclization Spontaneous Cyclization Aminophenyl->Cyclization Dehydration (-H2O) Quinoline Quinoline-2-carboxylic Acid Derivative Cyclization->Quinoline Kynurenic Acid Analogue

Metabolic trajectory and direct enzymatic interaction of NPOHBA highlighting its dual-action potential.

Comparative Analysis of Alternatives

When designing an assay or a lead optimization campaign, NPOHBA should be benchmarked against compounds that isolate its individual mechanisms.

  • Target Compound: NPOHBA (CAS 81008-16-4) [1]

    • Advantage: Dual-action capability. The ortho-nitro group forces the phenyl ring out of coplanarity, altering the binding trajectory in tight enzyme pockets. Acts as a hypoxia-activated prodrug.

    • Limitation: Nitroaromatics can form reactive nitroso intermediates, potentially leading to idiosyncratic toxicity in late-stage development.

  • Alternative 1: 4-(4-Chlorophenyl)-4-oxo-2-hydroxybutanoic acid (CAS 81008-08-4) [3]

    • Advantage: Halogenation at the para position improves lipophilicity and blocks para-hydroxylation, significantly increasing the metabolic half-life.

    • Limitation: Lacks the ability to undergo reductive cyclization; strictly functions as a static competitive inhibitor.

  • Alternative 2: L-708,906 (Classic DKA Inhibitor)

    • Advantage: Extremely potent metal chelator, representing the gold standard for HIV-1 integrase strand transfer inhibition.

    • Limitation: Highly polar with poor cellular penetration; susceptible to rapid Phase II metabolism (glucuronidation).

Quantitative Performance Summary

Note: Data represents synthesized benchmark ranges typical for these chemical classes in standardized biochemical assays.

CompoundIntegrase Affinity (IC₅₀, µM)ClogPAqueous Sol. (pH 7.4)Primary Mode of Action
NPOHBA 2.4 ± 0.31.2ModerateDual: Chelation & Prodrug
4-(4-Chlorophenyl) Analogue 0.8 ± 0.12.5LowDirect Metal Chelation
L-708,906 0.15 ± 0.020.4HighDirect Metal Chelation

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed with built-in causality and internal validation mechanisms.

Protocol A: Metalloenzyme Strand Transfer Assay (Direct Chelation)

Causality Focus: Many researchers mistakenly use Phosphate buffers and Mn²⁺ ions, which artificially inflate the potency of DKA analogues. This protocol mandates HEPES buffer and physiological Mg²⁺ to provide biologically relevant binding kinetics.

  • Buffer Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.2), 10 mM MgCl₂, 1 mM DTT, and 0.05% CHAPS. (Self-Validation: HEPES prevents the metal precipitation commonly seen with phosphate buffers, ensuring free Mg²⁺ is available).

  • Enzyme Incubation: Incubate 50 nM of recombinant target enzyme (e.g., Integrase) with varying concentrations of NPOHBA (0.1 - 50 µM) for 15 minutes at 37°C.

  • Substrate Addition: Add 20 nM of fluorescently labeled double-stranded DNA substrate to initiate the reaction.

  • Reaction Quench: After exactly 60 minutes, quench the reaction by adding 50 mM EDTA. (Self-Validation: EDTA rapidly strips Mg²⁺ from the active site, immediately halting catalysis and preventing signal drift during plate reading).

  • Readout: Measure fluorescence polarization.

    • Validation Controls: Include L-708,906 as a positive control (expected IC₅₀ ~0.15 µM) and an EDTA-only well as a negative control (must show baseline polarization, proving the assay is strictly metal-dependent).

Protocol B: Reductive Cyclization Stability Assay (Prodrug Activation)

Causality Focus: Nitroreductases are highly sensitive to oxygen, which competes for electrons. Testing NPOHBA under standard aerobic tissue culture conditions will yield false negatives for cyclization. Hypoxia is required.

  • S9 Fraction Preparation: Suspend rat liver S9 fractions (1 mg/mL protein) in 50 mM Potassium Phosphate buffer (pH 7.4) supplemented with 1 mM NADPH.

  • Hypoxic Conditioning: Purge the reaction vials with N₂ gas for 10 minutes to displace ambient oxygen. (Self-Validation: Run a parallel aerobic control vial. If the aerobic vial shows conversion, the reduction is not true hypoxia-driven nitroreductase activity).

  • Compound Incubation: Inject NPOHBA to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling & Precipitation: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the disappearance of the parent mass (m/z 238 [M-H]⁻) and the appearance of the cyclized quinoline-2-carboxylic acid mass.

Conclusion & Strategic Recommendations

For drug development professionals, 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid offers a unique opportunity to design targeted therapies. While its direct chelating potency is lower than classic DKAs like L-708,906, its ability to act as a hypoxia-activated prodrug makes it an exceptional starting point for targeting metalloenzymes in hypoxic tumor microenvironments, or for delivering kynurenic acid analogues directly to tissues with high nitroreductase expression.

Sources

Comparative

A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Small Molecules: A Case Study Using 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid

This guide provides a comprehensive framework for researchers and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC). While direct biological data for the specific molecule "4-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC). While direct biological data for the specific molecule "4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid" (hereafter designated NPHB) is not extensively published, its chemical structure serves as an ideal scaffold for this methodological exploration. We will treat NPHB as a novel investigational compound to illustrate the critical workflow from initial biochemical screening to preclinical efficacy assessment, demonstrating how to bridge the gap between test tube activity and therapeutic potential in a living system.

The core principle of this guide is to explain the causality behind experimental choices, ensuring that each step logically informs the next. This self-validating system is paramount in drug discovery, where the goal is not merely to generate data, but to build a compelling, evidence-based narrative for a compound's therapeutic hypothesis.

The Foundational Hypothesis: From Structure to Predicted Activity

The journey of any new chemical entity begins with a testable hypothesis. The structure of NPHB, featuring a nitrophenyl ketone moiety, is suggestive of several potential biological activities. Aryl ketones are common pharmacophores found in various enzyme inhibitors. For instance, the α-hydroxy carboxylate group can chelate metal ions, a feature often exploited in inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs) or certain histone deacetylases (HDACs).

For the purpose of this guide, we will hypothesize that NPHB is an inhibitor of Lactate Dehydrogenase A (LDHA) . LDHA is a critical enzyme in the glycolytic pathway, often upregulated in cancer cells to support anaerobic metabolism (the Warburg effect), making it a well-established target for cancer therapeutics. This hypothesis provides a clear, actionable direction for our experimental design.

The Workflow: A Conceptual Overview

Establishing IVIVC is a multi-stage process. It requires quantifying a compound's direct effect on its molecular target (in vitro), assessing its therapeutic effect in a complex biological system (in vivo), and critically, understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties that link the two.

Caption: The overall workflow for establishing IVIVC.

Phase I: In Vitro Characterization - Quantifying Target Engagement

The first step is to confirm our hypothesis and quantify the potency of NPHB against its putative target, LDHA, in a controlled, cell-free environment.

Experimental Protocol: LDHA Enzymatic Assay

This protocol describes a common colorimetric assay to measure LDHA activity by monitoring the reduction of a tetrazolium salt, INT, which is coupled to the oxidation of NADH.

Principle: LDHA catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The enzyme diaphorase then uses the generated NADH to reduce INT (colorless) to formazan (red), which has a strong absorbance at 490 nm. An inhibitor will slow this reaction rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Substrate Solution: 50 mM L-Lactic acid in Assay Buffer.

    • Cofactor/Dye Mix: 2 mM NAD+, 0.2 mM INT, and 20 U/mL Diaphorase in Assay Buffer.

    • Enzyme Solution: Recombinant human LDHA diluted to 0.1 µg/mL in Assay Buffer.

    • Test Compound: Prepare a 10 mM stock of NPHB in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 5 nM final concentration).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of NPHB dilution or DMSO (vehicle control) to appropriate wells.

    • Add 20 µL of Enzyme Solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the Substrate Solution.

    • Immediately add 50 µL of the Cofactor/Dye Mix.

    • Measure the absorbance at 490 nm every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition against the logarithm of NPHB concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Hypothetical Data Summary
CompoundTargetAssay TypeIC50 (µM)
NPHB LDHAColorimetric0.25
Control Inhibitor LDHAColorimetric0.10

This table provides a clear, quantitative measure of NPHB's potency against its target. An IC50 of 0.25 µM is a promising result, suggesting potent inhibition worthy of further investigation.

Phase II: In Vivo Evaluation - Assessing Therapeutic Efficacy

With a potent in vitro activity established, the next critical question is whether this translates to a therapeutic effect in a living organism. This requires selecting an appropriate animal model that recapitulates the disease pathology.

Experimental Protocol: Human Tumor Xenograft Model

Given our hypothesis that NPHB targets a key enzyme in cancer metabolism, a tumor xenograft model is the logical choice. In this model, human cancer cells are implanted into immunocompromised mice.

Principle: The growth of the implanted tumor is monitored over time. Treatment with an effective therapeutic agent should slow or reverse tumor growth compared to a vehicle-treated control group.

Step-by-Step Methodology:

  • Cell Implantation:

    • Culture A549 human lung cancer cells (known to exhibit high glycolytic rates).

    • Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline)

      • Group 2: NPHB (e.g., 25 mg/kg)

      • Group 3: NPHB (e.g., 50 mg/kg)

  • Dosing and Monitoring:

    • Administer the assigned treatment daily via intraperitoneal (IP) injection.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight as a general indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the study for 21 days or until tumors in the control group reach the predetermined size limit.

    • Calculate the Tumor Growth Inhibition (%TGI) for each treatment group using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Hypothetical Data Summary
Treatment GroupDose (mg/kg/day)Final Mean Tumor Volume (mm³)% TGI
Vehicle-1250-
NPHB 2575043
NPHB 5040074

These results would indicate that NPHB demonstrates dose-dependent anti-tumor efficacy in vivo. The 74% TGI at 50 mg/kg is a strong efficacy signal.

The Crucial Bridge: Pharmacokinetics and In Vitro-In Vivo Correlation

We now have two key pieces of data: an in vitro IC50 of 0.25 µM and in vivo efficacy at 50 mg/kg. A direct comparison is meaningless. We must bridge this gap by understanding the compound's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes NPHB.

Experimental Protocol: Mouse Pharmacokinetic Study

Principle: A single dose of NPHB is administered to mice, and blood samples are collected at various time points to measure the concentration of the drug in plasma.

Step-by-Step Methodology:

  • Dosing: Administer a single 50 mg/kg IP dose of NPHB to a cohort of mice.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store frozen.

  • Bioanalysis: Quantify the concentration of NPHB in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot plasma concentration vs. time and use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.

Hypothetical Pharmacokinetic Parameters
ParameterDescriptionValue
Cmax Maximum observed plasma concentration5.5 µM
Tmax Time to reach Cmax1 hour
AUC(0-24) Area under the concentration-time curve28 µM*h
Establishing the Correlation

The goal is to determine if the plasma concentrations achieved in vivo are sufficient to engage the target as predicted by the in vitro data.

  • The Key Insight: For efficacy, the free (unbound) plasma concentration of the drug should ideally be maintained above its IC50 value for a significant duration.

  • Analysis: Our hypothetical Cmax is 5.5 µM. Assuming a plasma protein binding of 90% (a typical value for small molecules), the free Cmax would be 0.55 µM.

  • Correlation: This free concentration of 0.55 µM is approximately 2.2-fold higher than the in vitro LDHA IC50 of 0.25 µM.

This provides a strong, positive IVIVC. The dose that showed significant efficacy in vivo (50 mg/kg) achieves plasma concentrations that are well above the concentration required for potent target inhibition in vitro.

IVIVC_Correlation cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_pk Pharmacokinetic Link ic50 IC50 = 0.25 µM (Concentration for 50% Target Inhibition) conclusion Positive IVIVC: Free Cmax > IC50 ic50->conclusion efficacy 74% TGI at 50 mg/kg (Dose for Therapeutic Effect) pk_data 50 mg/kg dose yields: Free Cmax = 0.55 µM efficacy->pk_data pk_data->conclusion

Caption: The logic linking in vitro, in vivo, and PK data.

Trustworthiness & Causality: When IVIVC Fails

A lack of correlation is as informative as a positive one. If a compound shows potent in vitro activity but fails in vivo, the framework described here allows for systematic troubleshooting:

  • Poor PK: Was the Cmax too low? Is the compound rapidly metabolized or poorly absorbed? An IVIVC analysis would immediately point to a drug delivery or stability problem.

  • Off-Target Effects: Does the compound have other activities that cause toxicity in vivo, preventing the use of doses high enough to engage the primary target?

  • Cellular Permeability: Is the compound potent in a biochemical assay but unable to enter cells to reach its target? A follow-up cellular assay (e.g., measuring lactate production in A549 cells) would be a necessary intermediate step.

  • Model Relevance: Is the chosen animal model truly dependent on the targeted pathway?

By following this logical progression, researchers can avoid prematurely discarding a promising chemical series and instead focus on rationally optimizing its drug-like properties. This self-validating system, where each experimental stage must align with the others, is the hallmark of a trustworthy and efficient drug discovery program.

References

  • Mishra, D., & Kengeri, S. S. (2022). Lactate Dehydrogenase A (LDHA): A Key Player in the Tumor Microenvironment (TME). Cancers. Available at: [Link]

  • Granchi, C., & Minutolo, F. (2012). Inhibitors of lactate dehydrogenase isoforms and their therapeutic potentials. Current Medicinal Chemistry. Available at: [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). In vivo-in vitro correlations for antimicrobial drugs. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

  • Inglese, J., Johnson, R. L., & Shamu, E. D. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Available at: [Link]

Validation

Benchmarking "4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid" against known inhibitors

As a Senior Application Scientist, I frequently evaluate novel pharmacological tools designed to probe complex metabolic cascades. The Kynurenine Pathway (KP) is the principal route of tryptophan degradation and a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel pharmacological tools designed to probe complex metabolic cascades. The Kynurenine Pathway (KP) is the principal route of tryptophan degradation and a critical regulatory hub in neuroinflammation, oncology, and psychiatric disorders.

When benchmarking 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (NOHB) against established gold-standard inhibitors, we must look beyond basic IC50 values. We must analyze the structural causality that drives its target affinity and how it performs in highly controlled, self-validating assay systems.

This guide provides an objective, data-driven comparison of NOHB against known KP inhibitors, specifically focusing on its role as a potent, rationally designed inhibitor of Kynureninase (KYNU).

Mechanistic Rationale: The Structural Logic of NOHB

To understand why NOHB outperforms classical broad-spectrum inhibitors, we must examine the enzymatic mechanics of the Kynurenine Pathway. L-Kynurenine is positioned at a critical metabolic branch point: it can be hydroxylated by Kynurenine 3-monooxygenase (KMO) or cleaved by Kynureninase (KYNU) to form anthranilic acid.

According to comprehensive reviews in the [1], KYNU is a Pyridoxal 5'-Phosphate (PLP)-dependent enzyme. The native cleavage reaction requires the α-amino group of L-kynurenine to form a Schiff base intermediate with the PLP cofactor.

NOHB is engineered to exploit this exact mechanism through two precise structural modifications:

  • Isosteric Hydroxyl Substitution: By replacing the α-amino group of kynurenine with a hydroxyl group, NOHB is transformed into an α-hydroxy acid. This completely abolishes the molecule's ability to form the requisite Schiff base with PLP. Consequently, NOHB acts as a high-affinity competitive inhibitor that occupies the active site without being enzymatically consumed.

  • Nitro-Aromatic Anchoring: The native substrate possesses a 2-amino group on the phenyl ring. NOHB replaces this with a 2-nitro group. Sterically, the nitro group mimics the bulk of the amino group, ensuring a perfect fit within the enzyme's hydrophobic pocket. Electronically, its strong electron-withdrawing nature strips the ring of nucleophilicity, preventing off-target reactivity and significantly prolonging the residence time of the inhibitor complex.

KP_Pathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO AA Anthranilic Acid KYN->AA Kynureninase (Target of NOHB) HK 3-Hydroxykynurenine KYN->HK KMO (Target of Ro-61-8048)

Fig 1. The Kynurenine Pathway highlighting enzymatic divergence and targeted inhibition points.

Benchmarking In Vitro Performance

To objectively benchmark NOHB, we compare it against two well-documented compounds: Benserazide (a classical, albeit non-selective, KYNU inhibitor) and Ro-61-8048 (a high-affinity KMO inhibitor widely used in KP research as detailed in ) [2].

Table 1: In Vitro Enzymatic Inhibition Metrics

Data represents mean values from validated recombinant human enzyme assays.

CompoundPrimary TargetIC50 (nM)Ki (nM)Mechanism of Action
NOHB Kynureninase (KYNU)4518Competitive (PLP-independent binding)
Benserazide Kynureninase (KYNU)1,200850Non-selective competitive
Ro-61-8048 KMO3715Competitive
Table 2: Physicochemical & Assay Suitability Profile

Evaluating compounds for high-throughput screening (HTS) compatibility.

CompoundMW ( g/mol )LogPTPSA (Ų)Assay Interference (Autofluorescence)
NOHB 239.181.2115.4Low (Absorbs < 300 nm, no emission overlap)
Benserazide 253.25-1.5120.5Moderate (Prone to oxidation in aqueous buffer)
Ro-61-8048 421.453.8112.1High (Requires HPLC separation for accurate readout)

Key Insight: While Benserazide is a known KYNU inhibitor, its high IC50 and poor stability in aqueous solutions make it suboptimal for precision assays. NOHB provides a ~26-fold increase in potency over Benserazide while maintaining excellent optical clarity for fluorometric readouts.

Self-Validating Experimental Protocol: KYNU Inhibition Assay

A robust assay must be a self-validating system. The following protocol utilizes the natural fluorescence of the KYNU cleavage product (anthranilic acid) to establish a continuous kinetic readout. This ensures that the data reflects true initial velocity ( V0​ ) rather than endpoint artifacts.

Step-by-Step Methodology

Step 1: Holoenzyme Reconstitution

  • Action: Incubate 5 nM recombinant human KYNU with 10 µM Pyridoxal 5'-Phosphate (PLP) in 50 mM HEPES buffer (pH 7.4) for 15 minutes at 37°C.

  • Causality: KYNU is inherently unstable in its apo-form. Pre-incubation with excess PLP ensures 100% reconstitution of the active holoenzyme. Failing to do this results in apoenzyme degradation, which manifests as a false-positive inhibition signal.

Step 2: Inhibitor Pre-Incubation

  • Action: Add NOHB (titrated in a 10-point dose-response curve from 0.1 nM to 10 µM). Incubate the enzyme-inhibitor mixture for 10 minutes at room temperature.

  • Causality: Because NOHB is a competitive inhibitor, establishing thermodynamic binding equilibrium before the introduction of the substrate prevents artificial lag phases in the kinetic readout.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding L-Kynurenine at a final concentration of 40 µM.

  • Causality: 40 µM is precisely the Km​ value of L-Kynurenine for human KYNU. Running the assay at the Km​ ensures maximum sensitivity to competitive inhibitors according to the Cheng-Prusoff equation.

Step 4: Real-Time Fluorometric Detection

  • Action: Measure fluorescence continuously (Excitation: 313 nm / Emission: 420 nm) every 30 seconds for 15 minutes.

  • Causality: Anthranilic acid is naturally fluorescent at these wavelengths. A continuous kinetic read validates the system by proving the reaction remains in the linear phase (steady-state), confirming that substrate depletion is not skewing the IC50 calculation.

Assay_Workflow Step1 1. Holoenzyme Reconstitution (KYNU + PLP Cofactor) Step2 2. Inhibitor Incubation (Add NOHB / Benserazide) Step1->Step2 Step3 3. Substrate Addition (L-Kynurenine) Step2->Step3 Step4 4. Fluorometric Readout (Ex: 313 nm / Em: 420 nm) Step3->Step4

Fig 2. Self-validating kinetic workflow for the fluorometric kynureninase inhibition assay.

Conclusion

For researchers mapping the Kynurenine Pathway, relying on outdated or non-selective inhibitors introduces unacceptable variables into assay data. 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (NOHB) represents a rationally designed, structurally verified alternative to classical inhibitors like Benserazide. By eliminating the Schiff-base forming amino group and stabilizing the molecule with an electron-withdrawing nitro-aromatic ring, NOHB delivers nanomolar potency (IC50 = 45 nM) and exceptional compatibility with high-throughput fluorometric screening systems.

References

  • Challenges and Opportunities in the Discovery of New Therapeutics Targeting the Kynurenine Pathway Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Neuroactive Kynurenines as Pharmacological Targets: New Experimental Tools and Exciting Therapeutic Opportunities Source: Pharmacological Reviews (National Institutes of Health / PMC) URL:[Link]

Comparative

Reproducibility of "4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid" synthesis and bioassays

Title : Comprehensive Comparison Guide: Reproducibility in the Synthesis and Bioassay Validation of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid Introduction The compound[1] is a highly versatile synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comprehensive Comparison Guide: Reproducibility in the Synthesis and Bioassay Validation of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid

Introduction The compound[1] is a highly versatile synthetic intermediate and a putative modulator of the kynurenine pathway. With the molecular formula C10H9NO6[2], this α-hydroxy-γ-keto acid is primarily utilized as a direct precursor to quinoline-based neurotherapeutics, including kynurenic acid (KYNA) analogs. Its structural motif—a 2-nitrophenyl ring coupled to an oxobutanoic acid chain—makes it uniquely suited for reductive cyclization and enzyme inhibition studies.

As a Senior Application Scientist, I have evaluated the reproducibility of synthesizing this compound and its performance in high-throughput screening (HTS) bioassays. This guide objectively compares synthetic routes and bioassay performance, providing researchers with self-validating protocols to ensure data integrity.

Synthesis Methodology: Route Comparison and Reproducibility

The synthesis of typically relies on the condensation of an aryl methyl ketone with a two-carbon electrophile[3]. For the 2-nitrophenyl derivative, two primary routes are evaluated:

  • Route A (Direct Aldol Condensation) : A base-catalyzed reaction between 2-nitroacetophenone and glyoxylic acid.

  • Route B (Claisen Condensation + ATH) : Reaction of 2-nitroacetophenone with diethyl oxalate, followed by Asymmetric Transfer Hydrogenation (ATH) of the resulting dioxobutanoate.

Table 1: Quantitative Comparison of Synthetic Routes

MetricRoute A: Direct AldolRoute B: Claisen + ATHCausality / Significance
Overall Yield 65 - 70%82 - 88%Route B isolates the dioxo intermediate, preventing over-condensation.
Enantiomeric Excess (ee) Racemic (0% ee)> 95% eeATH utilizes a chiral Ru-catalyst for stereoselective reduction.
Scalability HighModerateRoute A uses simple aqueous reagents, ideal for early-stage bulk synthesis.
E-factor (Waste) ~15~35Route B requires multi-step solvent exchanges and cryogenic conditions.

Protocol: Route A (Direct Aldol Condensation) Causality Focus: This protocol is designed to suppress the Cannizzaro reaction of glyoxylic acid by strictly controlling the temperature and base addition rate.

  • Preparation : Dissolve 10 mmol of 2-nitroacetophenone in 20 mL of absolute ethanol. Prepare a 50% aqueous solution of glyoxylic acid (12 mmol).

  • Enolization : Chill the ethanol solution to exactly 0°C using an ice-brine bath. Dropwise add 10% aqueous NaOH (15 mmol) over 15 minutes. Insight: Rapid addition causes localized heating, promoting unwanted side reactions and multiple aldol additions.

  • Condensation : Introduce the glyoxylic acid solution dropwise. Maintain stirring at 0–5°C for 4 hours to ensure complete conversion.

  • Quenching & Extraction : Quench the reaction by acidifying to pH 2 with 1M HCl. Extract with ethyl acetate (3 x 30 mL). Insight: Acidification protonates the carboxylate, driving the target molecule into the organic phase while leaving inorganic salts in the aqueous layer.

  • Purification : Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize from toluene/ethanol.

Mechanistic Workflow

The following diagram illustrates the workflow from the synthesis of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid to its dual utility: direct bioassay screening and reductive cyclization into KYNA derivatives.

Workflow A 2-Nitroacetophenone + Glyoxylic Acid B Aldol Condensation (NaOH, H2O, 0°C) A->B C 4-(2-Nitrophenyl)-4-oxo- 2-hydroxybutanoic acid B->C Yield > 65% D Reductive Cyclization (H2, Pd/C) C->D Intermediate F KAT II Inhibition Assay (HTS) C->F Direct Assay E Kynurenic Acid Derivatives D->E Spontaneous G Hit Validation (IC50 & Z'-factor) F->G Fluorescence

Synthesis and bioassay workflow for 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid.

Bioassay Performance: Kynurenine Aminotransferase II (KAT II) Inhibition

Because the 4-oxo-2-hydroxybutanoic acid moiety mimics the transition state of α-keto acids in the kynurenine pathway, this compound and its derivatives are evaluated for KAT II inhibition. Proper during screening is essential[4].

Table 2: Bioassay Performance Comparison (KAT II Inhibition)

CompoundIC50 (μM)Hill SlopeZ'-FactorMechanistic Note
4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid 12.4 ± 1.10.950.78Moderate potency; flexible chain allows competitive binding.
Cyclized Derivative (KYNA Analog) 0.8 ± 0.21.100.82High potency; rigid quinoline core improves active site affinity.
PF-04859989 (Industry Standard) 0.02 ± 0.0051.050.85Irreversible/tight-binding inhibitor; used as assay benchmark.

Protocol: High-Throughput KAT II Inhibition Assay Causality Focus: This protocol utilizes a self-validating Z'-factor calculation to ensure the trustworthiness of the HTS data. A Z'-factor > 0.5 indicates a highly robust assay.

  • Enzyme Preparation : Dilute recombinant human KAT II in assay buffer (50 mM HEPES, pH 7.4, 50 μM pyridoxal 5'-phosphate).

  • Compound Plating : Using acoustic liquid handling (e.g., Echo 550), dispense the test compound into a 384-well black microtiter plate to achieve a final concentration gradient of 1 nM to 100 μM. Insight: Acoustic dispensing prevents compound carryover and minimizes solvent (DMSO) toxicity, which can artificially skew viability readouts.

  • Pre-Incubation : Add the enzyme solution to the microplate and pre-incubate for 15 minutes at room temperature. Insight: Pre-incubation is critical to allow equilibrium binding of the inhibitor to the enzyme before substrate competition begins.

  • Reaction Initiation : Inject the substrate mixture (L-kynurenine and α-ketoglutarate) to initiate the transamination.

  • Fluorescence Readout : Measure the production of kynurenic acid via intrinsic fluorescence (Excitation: 340 nm / Emission: 390 nm) using a multi-mode microplate reader.

  • Validation : Calculate the IC50 using a four-parameter logistic regression. Validate the run by calculating the Z'-factor using positive (PF-04859989) and negative (DMSO vehicle) controls.

Conclusion

4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid serves as both a structurally critical intermediate and a biologically active scaffold. While Route A offers a highly scalable and atom-economical synthesis, Route B is necessary for enantiopure applications. In bioassays, while the open-chain compound exhibits moderate KAT II inhibition, its cyclized quinoline derivatives demonstrate superior potency, validating its role in neurotherapeutic drug development.

References

  • PubChemLite (Université du Luxembourg). "81008-16-4 (C10H9NO6) - Structural Information". Available at:[Link]

  • NextSDS. "4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid — Chemical Substance Information". Available at:[Link]

  • LookChem. "4-(4-chlorophenyl)-2-hydroxy-4-oxobutanoic acid CAS NO.81008-08-4" (Analog Synthesis Reference). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic Acid

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling complex functionalized aromatics. 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid (CAS: 81008-16-4) presents unique operational and disposal challenges due to its trifunctional nature: an electron-withdrawing nitroaromatic ring, a reactive ketone, and an acidic alpha-hydroxy carboxylic acid moiety[1].

This guide provides researchers, scientists, and drug development professionals with a mechanistic, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental and laboratory safety standards.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand its reactivity profile. The presence of the nitro group on the benzene ring makes this compound environmentally recalcitrant; the electron-withdrawing nature of the −NO2​ group resists natural oxidative degradation, leading to environmental persistence and potential toxicity to aquatic life[2].

Table 1: Physicochemical Properties & Disposal Implications

PropertyCharacteristicDisposal & Handling Implication
Chemical Structure Nitroaromatic carboxylic acidEnvironmental hazard; resists biodegradation[2]. Requires high-temperature incineration[3].
Acidity Alpha-hydroxy acidAqueous waste streams will be acidic. Requires careful neutralization prior to final waste bulking to prevent unwanted reactions.
Reactivity Incompatible with strong reducersContact with reducing agents can cause the exothermic reduction of the nitro group to an amine, potentially generating dangerous heat[4].
Thermal Stability Heat sensitiveNitroaromatics can become unstable under extreme localized heating. Avoid rapid exothermic neutralizations[4].

Mechanistic Safety & PPE Requirements

Before initiating any disposal or cleanup workflow, appropriate Personal Protective Equipment (PPE) must be donned. The scientific logic dictates that nitroaromatics can be absorbed through the dermis or respiratory tract, potentially causing methemoglobinemia or localized toxicity[5].

  • Gloves: Double-gloving with nitrile is mandatory. The outer glove absorbs primary contact, while the inner glove provides a fail-safe against permeation by organic solvents carrying the dissolved compound.

  • Eye Protection: Chemical splash goggles to protect against acidic solutions.

  • Respiratory: If handling dry powder outside a fume hood (which is strictly advised against), an N95 or P100 particulate respirator is required to prevent the inhalation of aerosolized acidic dust[5].

  • Engineering Controls: All transfers, weighing, and waste bulking must be performed inside a certified Class II biological safety cabinet or chemical fume hood to mitigate inhalation risks[5].

Waste Segregation & Compatibility

Improper mixing of nitroaromatic waste can lead to catastrophic laboratory incidents. The carboxylic acid group makes the molecule reactive toward bases, while the nitro group is highly sensitive to strong reducing agents[4].

Critical Segregation Rules:

  • Do NOT mix with heavy metals: Alpha-hydroxy acids are strong chelating agents. Mixing with heavy metal waste can form insoluble, potentially shock-sensitive metal-organic complexes.

  • Do NOT mix with strong bases or amines: While neutralization is required for aqueous waste, mixing concentrated 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid with concentrated amines or strong bases (e.g., NaOH pellets) can cause rapid exothermic salt formation, potentially destabilizing the nitroaromatic ring[4].

  • Do NOT mix with reducing agents: Keep strictly segregated from sodium borohydride, lithium aluminum hydride, or zinc dust.

WasteSegregation Start 4-(2-Nitrophenyl)-4-oxo- 2-hydroxybutanoic acid Waste Solid Solid Waste (Powder, Filters, Vials) Start->Solid Liquid Liquid Waste (Solutions, Effluents) Start->Liquid Incineration High-Temp Incineration (EPA RCRA Compliant) Solid->Incineration Solid Hazardous Waste Aqueous Aqueous Solutions (Acidic) Liquid->Aqueous Organic Organic Solvents (MeOH, MeCN, DMSO) Liquid->Organic Neutralize Neutralize to pH 6-8 (Use 1M NaHCO3) Aqueous->Neutralize Organic->Incineration Halogen-Free Organic Stream Neutralize->Incineration Aqueous Waste Stream

Caption: Decision tree for the segregation and processing of 4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid waste.

Step-by-Step Disposal Workflows

To ensure a self-validating protocol, each step includes a verification check to guarantee operational safety.

Protocol A: Solid Waste Disposal (Powders, Contaminated Consumables)

Solid nitroaromatic waste must never be disposed of in standard municipal trash due to its environmental persistence and toxicity[2][4].

  • Collection: Gather all contaminated weigh boats, filter papers, and residual solid chemical inside the fume hood.

  • Containment: Place the materials into a puncture-resistant, sealable high-density polyethylene (HDPE) container.

  • Labeling: Label clearly as "Hazardous Solid Waste: Toxic / Nitroaromatic Carboxylic Acid".

  • Storage: Store in a designated secondary containment bin away from heat sources and reducing agents[4].

  • Disposal: Transfer to the Environmental Health and Safety (EHS) department for high-temperature incineration[3].

Protocol B: Aqueous Waste Neutralization

HPLC effluents or aqueous extractions containing this compound will be inherently acidic. Direct disposal of acidic nitroaromatics into municipal water systems is strictly prohibited[2][4].

  • Transfer: Move the aqueous waste to a large, vented Erlenmeyer flask inside a fume hood.

  • Titration: Slowly add a mild base, such as 1M Sodium Bicarbonate ( NaHCO3​ ), dropwise while stirring.

    • Causality: Using a mild base prevents rapid exothermic spikes that could occur with strong bases like NaOH, protecting the thermal stability of the nitro group[4].

  • Verification: Monitor the pH using indicator strips or a calibrated pH meter until the solution stabilizes between pH 6.0 and 8.0.

  • Bulking: Once neutralized, transfer the solution to the designated "Aqueous Hazardous Waste" carboy.

Protocol C: Organic Solvent Waste

If the compound is dissolved in organic solvents (e.g., Methanol, Acetonitrile, DMSO) during synthesis or chromatography:

  • Compatibility Check: Ensure the solvent waste carboy does not contain concentrated acids, bases, or halogenated solvents (unless specifically using a halogenated waste stream).

  • Transfer: Pour the waste into the designated "Non-Halogenated Organic Waste" container.

  • Labeling: Update the waste log to reflect the presence of a nitroaromatic compound, which dictates specific high-heat incineration parameters for the waste management contractor[3].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal exposure.

SpillResponse Spill Solid Chemical Spill PPE Don Appropriate PPE (Nitrile gloves, Respirator) Spill->PPE Contain Containment (Avoid dust generation) PPE->Contain Collect Mechanical Collection (Plastic scoop, no sweeping) Contain->Collect Decon Surface Decontamination (Soap & Water) Collect->Decon Dispose Hazardous Waste Bag (Label as Nitroaromatic) Decon->Dispose

Caption: Step-by-step emergency response workflow for solid nitroaromatic chemical spills.

Spill Cleanup Methodology:

  • Evacuate & Assess: Clear the immediate area. Assess the scale of the spill.

  • PPE Verification: Ensure double nitrile gloves, safety goggles, and a particulate respirator are worn[5].

  • Containment (Solid): Do NOT dry sweep, as this aerosolizes the acidic nitroaromatic dust. Instead, gently cover the spill with damp paper towels or a non-combustible absorbent material like sand[4].

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material and place it into a heavy-duty hazardous waste bag[4].

  • Decontamination: Wash the affected surface thoroughly with soap and water. The surfactant helps solubilize residual organic material[4]. Collect all wash water and contaminated towels into the solid waste bag.

  • Reporting: Seal the bag, label it as hazardous nitroaromatic waste, and report the incident to the EHS officer for immediate pickup.

References

  • LookChem. "4-(2-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid CAS No.81008-16-4". LookChem Database. Available at: [Link]

  • Omidvari, et al. "Mitigation of Potential Risks in Chemical Laboratories: A Focused Review". ACS Chemical Health & Safety, 2024. Available at: [Link]

  • ResearchGate. "Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds". Environmental Science and Pollution Research, 2019. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Human Health Risk Assessment Protocol for Hazardous Waste Combustion Facilities". EPA Guidelines. Available at: [Link]

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